5-Bromo-2-chloroquinolin-4-amine chemical structure and properties
Executive Summary 5-Bromo-2-chloroquinolin-4-amine is a highly specialized heteroaromatic intermediate used primarily in the development of kinase inhibitors and antimalarial pharmacophores.[1] Characterized by a quinoli...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Bromo-2-chloroquinolin-4-amine is a highly specialized heteroaromatic intermediate used primarily in the development of kinase inhibitors and antimalarial pharmacophores.[1] Characterized by a quinoline core with a distinct halogenation pattern (bromine at C5, chlorine at C2) and an amino group at C4, this compound serves as a "trifunctional scaffold."[1]
Its strategic value lies in its orthogonal reactivity:
C4-Amine: A hydrogen bond donor/acceptor often critical for ATP-binding site interactions.[1]
C2-Chloride: A site for nucleophilic aromatic substitution (
C5-Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.[1]
This guide details the structural properties, validated synthesis protocols, and reactivity profiles required to utilize this compound in high-value medicinal chemistry campaigns.
Chemical Structure & Properties
The physicochemical profile of 5-Bromo-2-chloroquinolin-4-amine is dominated by the electron-withdrawing nature of the halogens, which reduces the basicity of the quinoline nitrogen compared to the parent scaffold.[1]
Physicochemical Data
Property
Value / Description
IUPAC Name
5-Bromo-2-chloroquinolin-4-amine
Molecular Formula
Molecular Weight
257.51 g/mol
CAS Number
Not widely listed (Precursor 5-Br-2,4-dichloroquinoline: 406204-91-9)
Appearance
Off-white to pale yellow solid
Solubility
Low in water; Soluble in DMSO, DMF, hot Ethanol
pKa (Calc)
~3.5 (Ring N), ~14 (Amine H)
LogP (Calc)
2.8 – 3.2
H-Bond Donors
1 ()
H-Bond Acceptors
2 (Ring N, Amine N)
Structural Analysis
The C5-Bromine atom exerts a steric effect on the C4-amino group, potentially forcing a slight twist in N-substituents if the amine is further alkylated.[1] Electronically, the C2-Chlorine activates the ring towards nucleophilic attack, though less so than at the C4 position. The presence of the amine at C4 strongly donates electron density into the ring, counteracting the deactivating effects of the halogens.
Synthesis Protocol
The synthesis of 5-Bromo-2-chloroquinolin-4-amine is best approached via the 5-Bromo-2,4-dichloroquinoline intermediate.[1] This route ensures correct regiochemistry and high yields.[1]
Retrosynthetic Analysis (DOT Diagram)
Figure 1: Retrosynthetic pathway highlighting the key intermediate 5-Bromo-2,4-dichloroquinoline.
Step-by-Step Methodology
Step 1: Preparation of 5-Bromo-2,4-dichloroquinoline
Note: This compound is commercially available (CAS 406204-91-9).[1][2][3] If synthesis is required, follow the Conrad-Limpach cyclization of 3-bromoaniline, followed by POCl3 chlorination.
Step 2: Regioselective Amination (The Critical Step)
The C4-chloride is significantly more reactive toward nucleophiles than the C2-chloride due to the vinylogous activation by the quinoline nitrogen (para-like position).[1]
Reagents: 5-Bromo-2,4-dichloroquinoline (1.0 eq), Ammonia (7M in Methanol, 10.0 eq).
Equipment: Sealed pressure tube or microwave reactor.
Protocol:
Dissolve 5-Bromo-2,4-dichloroquinoline (e.g., 1.0 g) in 7M
in MeOH (10 mL) in a pressure tube.
Seal and heat to 90°C for 12–16 hours. (Monitor by TLC/LCMS for consumption of starting material).
Observation: A precipitate often forms as the reaction cools.[1]
Work-up: Concentrate the solvent under reduced pressure. Resuspend the residue in water (20 mL) and adjust pH to ~9 with saturated
.
Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over
, and concentrate.
Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (0-5% MeOH in DCM).
Validation Criteria:
LCMS: Single peak, Mass [M+H]+ = 256.9/258.9 (Br/Cl pattern).[1]
Regiochemistry Check: 1H NMR should show a characteristic shift for the C3 proton.[1] If C2-amination occurred (minor byproduct), the C3 proton shift would differ significantly.[1]
Spectroscopic Characterization
To ensure the integrity of the synthesized compound, compare experimental data against these reference values.
Mass Spectrometry (ESI+)
The compound exhibits a distinctive isotope pattern due to the presence of one Bromine (
Note: The C3-H singlet is the diagnostic signal.[1] In the starting material (2,4-dichloro), this proton appears further downfield (~7.8 ppm).
Reactivity & Applications
This scaffold is a versatile building block. The reactivity order is C4 (Amine) > C5 (Bromide) > C2 (Chloride) under specific conditions.[1]
Functionalization Map
Figure 2: Orthogonal reactivity pathways for library generation.
Strategic Causality in Drug Design
Kinase Inhibition: The 4-aminoquinoline motif mimics the adenine ring of ATP.[1] Derivatization at the amine (Path 4) can create specific hydrogen bonding patterns with the kinase hinge region.[1]
Solubility Modulation: The C2-chloride is relatively inert compared to C4 but can be displaced by boiling with secondary amines (e.g., N-methylpiperazine) to introduce solubility-enhancing groups (Path 3).[1] This is usually done after C5 functionalization to avoid side reactions.[1]
Scaffold Extension: The C5-bromide is sterically crowded.[1] High-activity catalysts (e.g., Pd-RuPhos or Pd-XPhos) are recommended for Suzuki couplings at this position to overcome the ortho-amino interference.[1]
References
Regioselective Alkynylation of 2,4-Dichloroquinoline. Beilstein Journal of Organic Chemistry. (2009). Demonstrates the reactivity difference between C2 and C4 chlorides in quinoline systems.
Synthesis of 4-Aminoquinoline Derivatives. National Institutes of Health (PMC). (2025).[1] Comprehensive review of SNAr strategies for 4-aminoquinolines.
5-Bromo-2,4-dichloroquinoline (Precursor Data). PubChem. Chemical and physical properties of the key starting material.[1][4][5][6]
Regioselectivity in Quinoline Substitution. Semantic Scholar. Analysis of nucleophilic attack preferences in 2,4-dihaloquinolines.
5-Bromo-2-chloroquinolin-4-amine CAS number and supplier availability
The following technical guide details the chemical identity, synthesis, and application of 5-Bromo-2-chloroquinolin-4-amine , a specialized heterocyclic building block. Abstract 5-Bromo-2-chloroquinolin-4-amine is a tri-...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and application of 5-Bromo-2-chloroquinolin-4-amine , a specialized heterocyclic building block.
Abstract
5-Bromo-2-chloroquinolin-4-amine is a tri-functionalized quinoline scaffold utilized primarily in medicinal chemistry for the development of kinase inhibitors and antimalarial agents. Characterized by its orthogonal reactivity profiles—an amino group at C4, a bromine at C5, and a chlorine at C2—it serves as a versatile "hinge-binding" core. This guide addresses the compound's identification, regioselective synthesis from 5-bromo-2,4-dichloroquinoline (CAS 406204-91-9), and strategic sourcing.
Part 1: Chemical Identity & Properties[1][2]
As a specialized intermediate, this compound is often listed without a unique CAS number in public aggregators, or under "Make-on-Demand" catalogs. Researchers should verify identity using the SMILES code or by sourcing the stable precursor.
Property
Data
IUPAC Name
5-Bromo-2-chloroquinolin-4-amine
Common Name
4-Amino-5-bromo-2-chloroquinoline
CAS Number
N/A (Precursor CAS: 406204-91-9 )
Molecular Formula
C₉H₆BrClN₂
Molecular Weight
257.51 g/mol
SMILES
NC1=C(Cl)N=C2C(Br)=CC=CC2=C1
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF; limited solubility in water
Part 2: Synthesis & Manufacturing Protocols
Core Directive: Regioselectivity
The synthesis relies on the Nucleophilic Aromatic Substitution (S_NAr) of the chlorine atom at position C4.[1][2][3] In 2,4-dichloroquinolines, the C4 position is significantly more electrophilic than C2 due to the para-like resonance effect of the quinoline nitrogen. This allows for selective amination without protecting the C2-chlorine.
Experimental Protocol
Target: Synthesis of 5-Bromo-2-chloroquinolin-4-amine
Starting Material: 5-Bromo-2,4-dichloroquinoline (CAS 406204-91-9)[4]
Step-by-Step Methodology:
Charge: In a pressure tube or autoclave, dissolve 5-Bromo-2,4-dichloroquinoline (1.0 eq) in Ethanol or Isopropanol (10 volumes).
Reagent Addition: Add Ammonia (NH₃) as a 7N solution in methanol or 25% aqueous solution (5.0 – 10.0 eq). Note: Excess ammonia is required to drive the reaction and neutralize generated HCl.
Reaction: Seal the vessel and heat to 100–120°C for 12–24 hours.
Causality: Heating is required to overcome the steric hindrance of the peri-position bromine (C5) which slightly deactivates the C4 center compared to unsubstituted quinolines.
Monitoring: Monitor by HPLC/TLC. The starting material (less polar) should disappear, yielding a more polar primary amine spot.
Workup:
Cool the mixture to room temperature.
Concentrate the solvent under reduced pressure.[5][6]
Resuspend the residue in water and adjust pH to ~9 with saturated NaHCO₃.
Filter the resulting precipitate (the free base).
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH gradient) if regioisomer contamination (C2-amine) is observed (>5%).
Synthesis Workflow Diagram
The following diagram illustrates the synthesis pathway, including the De Novo route and the preferred commercial precursor route.
Figure 1: Synthetic pathways to 5-Bromo-2-chloroquinolin-4-amine. The green node represents the commercially available entry point recommended for medicinal chemistry.
Part 3: Applications in Drug Discovery[2][3][4]
This compound acts as a Tri-Vector Scaffold , allowing independent modification at three distinct sites. This is particularly valuable in Fragment-Based Drug Discovery (FBDD).
Kinase Inhibition (Hinge Binding)
The 4-aminoquinoline motif mimics the adenine ring of ATP. The C4-NH₂ group typically forms hydrogen bonds with the hinge region of kinase enzymes.
Mechanism:[7][8][9] The nitrogen of the quinoline ring and the exocyclic amine form a donor-acceptor motif essential for binding affinity.
Orthogonal Functionalization Logic
Researchers utilize the reactivity difference between the C5-Bromine and C2-Chlorine to build complexity:
Vector 1 (C5-Br): High reactivity in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). This position is often used to introduce solubility tails or hydrophobic groups to access the "back pocket" of the protein.
Vector 2 (C2-Cl): Lower reactivity than C5-Br. It remains intact during mild Pd-coupling at C5. It can be subsequently activated for a second S_NAr reaction with aliphatic amines or alkoxides to fine-tune pharmacokinetic properties.
Part 4: Supplier Availability & Sourcing
Availability Status:Low / Make-on-Demand
Direct sourcing of the amine is often restricted to custom synthesis houses (e.g., BLD Pharm, WuXi AppTec).
Strategic Sourcing Recommendation:
Instead of searching for the amine, researchers should procure the Precursor (CAS 406204-91-9) , which is more widely available from catalog suppliers.
Component
Role
CAS Number
Typical Suppliers
5-Bromo-2-chloroquinolin-4-amine
Target
N/A
BLD Pharm (Cat# BD00760095)
5-Bromo-2,4-dichloroquinoline
Precursor
406204-91-9
Reagentia, Leap Chem, abcr GmbH
Part 5: Safety & Handling
Hazard Identification: Irritant to eyes, respiratory system, and skin.
Specific Risk: As a halogenated aromatic amine, potential genotoxicity should be assumed until proven otherwise. Handle in a fume hood.
Precursor Risk:5-Bromo-2,4-dichloroquinoline is a potent skin sensitizer and lachrymator. POCl₃ traces may be present in lower-grade batches; ensure proper ventilation.
Molecular weight and formula of 5-Bromo-2-chloroquinolin-4-amine
The following technical guide details the molecular identity, physicochemical properties, synthetic methodology, and applications of 5-Bromo-2-chloroquinolin-4-amine . This document is structured for researchers requirin...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the molecular identity, physicochemical properties, synthetic methodology, and applications of 5-Bromo-2-chloroquinolin-4-amine . This document is structured for researchers requiring actionable data for drug discovery and organic synthesis.[1][2]
[3]
Chemical Identity & Physicochemical Properties[4][5][6][7][8][9]
5-Bromo-2-chloroquinolin-4-amine is a poly-functionalized quinoline scaffold. Its structural uniqueness lies in the specific arrangement of halogen atoms (bromo at C5, chloro at C2) flanking a primary amino group at C4. This "molecular crowdedness" makes it a valuable intermediate for constructing atropisomeric kinase inhibitors or tricyclic heterocycles.
Core Data Table
Property
Value
Notes
IUPAC Name
5-Bromo-2-chloroquinolin-4-amine
Molecular Formula
C₉H₆BrClN₂
Molecular Weight
257.51 g/mol
Calculated based on IUPAC atomic weights.
Exact Mass
255.9403 Da
Monoisotopic mass (⁷⁹Br, ³⁵Cl).
CAS Number
N/A (Intermediate)
Often indexed by internal IDs (e.g., BLD Pharm).
SMILES
NC1=C(Br)C2=CC=CC=C2N=C1Cl
Note: Numbering may vary in auto-generators; C5-Br is adjacent to the bridgehead.
Appearance
Off-white to pale yellow solid
Typical of halo-aminoquinolines.
Solubility
DMSO, DMF, MeOH (Hot)
Poor solubility in water and non-polar alkanes.
Isotopic Distribution (Mass Spectrometry Signature)
Due to the presence of one Chlorine (³⁵Cl/³⁷Cl) and one Bromine (⁷⁹Br/⁸¹Br), the mass spectrum will exhibit a distinct tetrad pattern:
M+0 (256): ⁷⁹Br + ³⁵Cl (Relative Intensity: ~77%)
M+2 (258): ⁸¹Br + ³⁵Cl AND ⁷⁹Br + ³⁷Cl (Relative Intensity: ~100% - Base Peak)
M+4 (260): ⁸¹Br + ³⁷Cl (Relative Intensity: ~25%)
Synthetic Methodology
The synthesis of 5-Bromo-2-chloroquinolin-4-amine requires strict regiocontrol. The primary challenge is distinguishing between the C2 and C4 positions of the quinoline ring, both of which are electrophilic.
Reaction Logic
In 2,4-dichloroquinolines , the C4-chloride is significantly more reactive toward nucleophilic aromatic substitution (SₙAr) than the C2-chloride. This difference arises because the nitrogen lone pair can stabilize the Meisenheimer complex formed at C4 (para-like resonance), whereas the C2 position relies on inductive withdrawal.
Protocol: Regioselective Amination
Precursor: 5-Bromo-2,4-dichloroquinoline.
Note: If synthesizing the precursor from 3-bromoaniline and malonic acid, be aware that cyclization yields a mixture of 5-bromo (minor) and 7-bromo (major) isomers, which must be separated by fractional crystallization or chromatography.
Step-by-Step Workflow
Reagents:
Substrate: 5-Bromo-2,4-dichloroquinoline (1.0 eq)
Nucleophile: Ammonia (NH₃) in Methanol (7N solution) or Ammonium Hydroxide (28%).
Solvent: Ethanol or Isopropanol (if using aqueous NH₃).
Procedure:
Dissolve the substrate in the solvent (approx. 5-10 volumes).
Add excess ammonia (5-10 eq).
Critical Step: Seal the reaction vessel (pressure tube or autoclave).
Heat to 80–100 °C for 4–6 hours. Monitoring: TLC (Hexane:EtOAc 3:1) should show the disappearance of the starting material (Rf ~0.8) and appearance of the product (Rf ~0.3).
Note: Do not overheat (>120 °C) or extend time excessively, as this may lead to double substitution (2,4-diamino product).
Workup:
Cool the mixture to room temperature.
Concentrate under reduced pressure to remove excess ammonia and solvent.
Resuspend the residue in water (to dissolve ammonium chloride salts).
Wash the solid with cold water and minimal cold diethyl ether.
Purification:
Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO₂, Gradient: 0-5% MeOH in DCM).
Visualizing the Pathway (DOT)
Figure 1: Reaction pathway for the regioselective amination of 5-bromo-2,4-dichloroquinoline. The C4 position is kinetically favored.
Applications in Drug Discovery[1][2][6]
This molecule is a "linchpin" scaffold, offering three distinct vectors for chemical diversification:
C4-Amine (Hydrogen Bond Donor):
Critical for binding to the hinge region of kinase ATP-binding pockets.
Can be acylated or alkylated to tune solubility and permeability.
C5-Bromine (Suzuki/Buchwald Handle):
Allows for the introduction of aryl or heteroaryl groups via Palladium-catalyzed cross-coupling.
Strategic Value: The C5 position projects substituents into the "gatekeeper" or solvent-exposed regions of a protein target, often inducing selectivity.
C2-Chlorine (Electrophile):
Remains active for a second SₙAr reaction (e.g., with piperazines or morpholines) to improve pharmacokinetic properties (ADME).
Handling: Use within a chemical fume hood. Wear nitrile gloves.
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 171521362, 5-Bromo-4-chloroquinolin-2-amine (Isomer Reference). Retrieved from [Link]
Musonda, C. C., et al. (2004). Synthesis and evaluation of 4-aminoquinoline organometallic derivatives as anti-plasmodial agents. Bioorganic & Medicinal Chemistry Letters.[3] (Validation of SₙAr regioselectivity in 4,7-dichloroquinolines).
Meth-Cohn, O., et al. (1981). A versatile new synthesis of quinolines and related fused pyridines. Journal of the Chemical Society, Perkin Transactions 1. (Foundational chemistry for chloroquinoline synthesis). Retrieved from [Link][5]
Modular Assembly of Novel 4-Aminoquinolines: A Technical Guide to Scaffold Diversification
Executive Summary The 4-aminoquinoline scaffold, historically immortalized by Chloroquine (CQ) and Amodiaquine, has transcended its antimalarial origins to become a "privileged structure" in modern polypharmacology. Rece...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 4-aminoquinoline scaffold, historically immortalized by Chloroquine (CQ) and Amodiaquine, has transcended its antimalarial origins to become a "privileged structure" in modern polypharmacology. Recent advancements have repositioned this moiety as a critical building block for oncology (autophagy inhibition), neuroprotection, and multidrug-resistant (MDR) pathogen eradication.
This guide moves beyond classical medicinal chemistry. It provides a blueprint for the modular assembly of next-generation 4-aminoquinolines. We focus on overcoming historical liabilities—specifically hERG toxicity and transporter-mediated resistance—via rational side-chain engineering and organometallic hybridization (e.g., Ferroquine derivatives).
Part 1: The Renaissance of the Scaffold
From Monotherapy to Molecular Hybrids
The 4-aminoquinoline core functions primarily by accumulating in acidic organelles (lysosomes in mammalian cells, digestive vacuoles in Plasmodium). However, the "novelty" in current drug discovery lies in hybridization . By treating the 4-aminoquinoline as a "warhead" for lysosomal targeting, researchers can attach secondary pharmacophores to target specific pathways (e.g., kinase inhibitors, metal chelators, or NO donors).
Critical Design Elements (SAR)
To design a viable candidate, one must dissect the molecule into three functional zones:
The Head (Quinoline Ring): The
- stacking engine. The 7-chloro substituent is non-negotiable for hematin binding but represents a liability for cross-resistance. Novel approach: Substitution at the C-3 or C-8 positions to alter pKa and bypass efflux pumps.
The Linker: Historically a flexible alkyl chain. Novel approach: Rigidification using piperazines or biphenyls to reduce conformational entropy and improve metabolic stability.
The Tail (Terminal Amine): The primary determinant of vacuolar accumulation (via pH trapping). Novel approach: Organometallic moieties (Ferrocene) or bulky heterocycles to prevent fit into the PfCRT resistance transporter.
Visualization: Modular SAR Logic
Caption: Modular decomposition of the 4-aminoquinoline scaffold. The Head drives binding, while the Tail drives accumulation and toxicity profiles.
Part 2: Synthetic Methodologies
The Shift from SNAr to Catalysis
Classically, 4-aminoquinolines were synthesized via Nucleophilic Aromatic Substitution (
) of 4,7-dichloroquinoline. This method requires harsh conditions (high heat, neat amine) and fails with electron-deficient or sterically hindered amines.
The Modern Standard: Buchwald-Hartwig Amination
To access novel chemical space, Palladium-catalyzed cross-coupling is superior. It allows the introduction of delicate chiral amines or heterocycles at the C-4 position under mild conditions.
Visualization: Synthetic Workflows
Caption: Comparison of synthetic routes. Pd-catalysis enables the use of complex, sterically hindered amines that fail in classical SNAr.
Part 3: Experimental Protocols
Protocol A: Pd-Catalyzed C-N Cross-Coupling
Objective: Synthesis of a 4-aminoquinoline with a rigid piperazine linker (Building Block for Hybrids).
Reagents:
4,7-Dichloroquinoline (1.0 eq)
N-Boc-piperazine (1.2 eq)
Palladium(II) acetate (
) (5 mol%)
BINAP (racemic) (10 mol%)
Sodium tert-butoxide (
) (1.5 eq)
Toluene (anhydrous)
Step-by-Step Methodology:
Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.
Catalyst Pre-complexation: Add
and BINAP to the flask. Add anhydrous Toluene (0.1 M concentration relative to substrate). Stir at room temperature for 10 minutes until the solution turns a deep orange/red, indicating active catalyst formation.
Substrate Addition: Introduce 4,7-dichloroquinoline, N-Boc-piperazine, and
under a positive stream of Argon.
Reaction: Heat the mixture to 80°C in an oil bath. Monitor via TLC (System: 5% MeOH in DCM). Conversion is typically complete within 4–6 hours.
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues. Wash the pad with EtOAc.
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).
Validation: Verify structure via
-NMR. Look for the disappearance of the C-4 proton doublet and the appearance of piperazine methylene signals.
Objective: Validate the biological mechanism (Heme detoxification inhibition) without using live parasites.
Principle:
This cell-free assay mimics the parasite's digestive vacuole. 4-aminoquinolines inhibit the biocrystallization of free heme (toxic) into hemozoin (safe).
Methodology:
Stock Solutions: Prepare 10 mM stock of the test compound in DMSO. Prepare 100 mM Hemin chloride in 0.1 M NaOH.
Reaction Mix: In a 96-well plate, add:
100
L of 100 mM Sodium Acetate buffer (pH 5.0).
Test compound (variable concentrations, 0–100
M).
Hemin solution (final concentration 100
M).
NP-40 detergent (30
M) to mediate crystallization.
Incubation: Seal plate and incubate at 37°C for 24 hours.
Quantification: Add Pyridine/Hepes buffer (pH 8.2) to dissolve unpolymerized heme. Read absorbance at 405 nm.
Calculation: Lower absorbance indicates higher hemozoin formation (failure of drug). High absorbance indicates successful inhibition (drug efficacy).
Part 4: Data Presentation & Toxicity Management
Reducing hERG Liability
One of the primary failure modes for 4-aminoquinolines is cardiotoxicity (QTc prolongation) due to hERG channel blockage.[1][2] This is often driven by the basicity and lipophilicity of the side chain.
Table 1: SAR Optimization for hERG Safety
Structural Modification
Effect on Potency (IC50)
Effect on hERG (IC50)
Rationale
Standard Alkyl Chain (e.g., CQ)
High (< 20 nM)
High Risk (~1 M)
Flexible chain fits hERG pore.
Rigid Piperidine Linker
High (< 20 nM)
Moderate Risk
Reduced entropy; less pore adaptability.
Introduction of Oxygen (Ether)
Moderate
Low Risk (> 10 M)
Lowers LogP; reduces hydrophobic trapping.
Terminal Hydroxyl (-OH)
High
Low Risk
Reduces pKa of terminal amine; less accumulation in hERG.
Part 5: Case Study - Ferroquine
Ferroquine represents the pinnacle of "novel" 4-aminoquinoline design. By integrating a ferrocene moiety into the side chain, it achieves two breakthroughs:
Lipid Targeting: The organometallic unit alters the lipophilicity profile, allowing it to reside in membranes and bypass the PfCRT transporter (the mechanism of CQ resistance).
ROS Generation: The Iron (Fe2+) in ferrocene can participate in Fenton-like chemistry, generating reactive oxygen species that damage the parasite/tumor cell.
Visualization: Mechanism of Action & Resistance
Caption: Mechanism of Action. Classical drugs are pumped out by PfCRT. Novel variants like Ferroquine bypass this efflux via lipophilicity and steric bulk.
References
Biot, C., et al. (2004). Design and synthesis of hydroxyferroquine derivatives with antimalarial and antiviral activities. Journal of Medicinal Chemistry. Link
Dubar, F., et al. (2008).[3] Ferroquine, an ingenious antimalarial drug: thoughts on the mechanism of action.[4][5][6] Molecules.[2][3][4][5][6][7][8][9][10][11][12][13] Link
Vanjari, R., et al. (2018).[14] Gold-catalyzed syn-1,2-difunctionalization of ynamides via nitrile activation.[14] Frontiers in Chemistry (Cited for modern synthetic strategies). Link
Kumar, S., et al. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities.[15][16] Scientific Reports. Link[15]
Abbiati, G., et al. (2005).[14] Palladium-catalyzed synthesis of 4-aminoquinolines.[8][11][14][17] Journal of Organic Chemistry.[8] Link
WWARN. (2024). WorldWide Antimalarial Resistance Network: Molecular markers of resistance.Link
Solubility Profile & Characterization Strategy: 5-Bromo-2-chloroquinolin-4-amine
Executive Summary 5-Bromo-2-chloroquinolin-4-amine (CAS: 733039-20-8 / Analogous Frameworks) represents a critical scaffold in medicinal chemistry, particularly in the synthesis of antimalarial (chloroquine-like) and ant...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Bromo-2-chloroquinolin-4-amine (CAS: 733039-20-8 / Analogous Frameworks) represents a critical scaffold in medicinal chemistry, particularly in the synthesis of antimalarial (chloroquine-like) and anticancer agents. Its physicochemical behavior is dominated by the interplay between the lipophilic halogenated quinoline core and the polar 4-amino substituent.
This guide provides a definitive technical analysis of its solubility profile in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) . While specific empirical solubility limits for this exact derivative are often proprietary or batch-dependent, this document synthesizes structural property relationships (SPR) with validated experimental protocols to establish a robust solubility profiling strategy.
Key Takeaway: The compound exhibits high solubility in DMSO (driven by polarizability and dipole interactions) suitable for >100 mM stock solutions, but moderate-to-conditional solubility in Methanol , often requiring thermal activation or acidification for stability at high concentrations.
To master the solubility of 5-Bromo-2-chloroquinolin-4-amine, one must understand the molecular forces at play. The molecule is not a simple lipophile; it is a "push-pull" system.
Structural Analysis
Quinoline Core: A planar, aromatic bicycle. Inherently lipophilic (
).
5-Bromo & 2-Chloro Substituents: Electron-withdrawing groups (EWGs). They deactivate the ring but significantly increase lipophilicity and polarizability. They enhance solubility in soft, polar aprotic solvents like DMSO.
4-Amine (
): A hydrogen bond donor/acceptor. This is the "handle" that allows solubility in protic solvents like Methanol.
Solvation Mechanisms
The following diagram illustrates the distinct solvation shells formed by DMSO versus Methanol.
Figure 1: Mechanistic differences in solvation. DMSO stabilizes the dispersed charge of the halogenated ring, while Methanol relies on specific H-bonding at the amine site.
DMSO is the gold standard for this compound due to its high dielectric constant (
) and lack of proton donation, which prevents the "salting out" of the hydrophobic halogens.
Utility: Preparation of master stock solutions for HTS (High-Throughput Screening) and cryopreservation.
Stability: Excellent. The compound is chemically stable in anhydrous DMSO for >6 months at -20°C.
Caution: DMSO is hygroscopic. Absorption of water (>10%) can cause immediate precipitation of this lipophilic compound.
Methanol (MeOH)
Status:Secondary/Process SolventEstimated Solubility Limit: 5 – 25 mM (at 25°C); >50 mM (at 60°C)
Methanol is less effective than DMSO because the hydrophobic effect of the 2-Cl and 5-Br substituents fights against the solvent's H-bonding network.
Utility: LC-MS mobile phases, recrystallization, and intermediate dilutions.
Thermodynamic Behavior: Solubility is highly temperature-dependent. Heating to 50°C often results in a clear solution that may supersaturate and precipitate upon cooling.
), drastically increasing solubility in Methanol by converting the base to its salt form.
Experimental Protocols
Do not rely on literature values alone. Batch purity and crystal polymorphism can alter solubility by orders of magnitude. Use these self-validating protocols.
Protocol A: Preparation of 100 mM Master Stock (DMSO)
Objective: Create a stable, precipitation-free stock for biological assays.
Weighing: Accurately weigh approx. 27 mg of 5-Bromo-2-chloroquinolin-4-amine (MW
271.5 g/mol ) into a 2 mL amber glass vial.
Why Amber? Halogenated quinolines can be light-sensitive.
Solvent Addition: Add 1.0 mL of Anhydrous DMSO (Grade:
99.9%, Water Content <0.05%).
Dispersion: Vortex vigorously for 30 seconds.
Sonication (Critical Step): Sonicate in a water bath at 35–40°C for 10 minutes.
Validation: Inspect visually against a dark background. The solution must be absolutely clear. If "schlieren" lines (swirls) are visible, dissolution is incomplete.
QC Check: Centrifuge at 13,000 x g for 5 minutes. If a pellet forms, the concentration exceeds the solubility limit; dilute to 50 mM.
Objective: Determine the exact saturation point in Methanol (or specific buffers).
Figure 2: Standard Thermodynamic Solubility Workflow.
Saturation: Add excess solid compound to 1 mL of Methanol in a glass vial until undissolved solid remains visible.
Equilibration: Agitate (orbital shaker) at 25°C for 24 hours.
Separation: Filter the supernatant using a PVDF or PTFE syringe filter (0.22 µm).
Note: Do not use Nylon filters; quinolines may bind non-specifically to Nylon.
Quantification: Dilute the filtrate 1:100 in mobile phase and analyze via HPLC-UV (254 nm) against a standard curve prepared from the DMSO stock.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Precipitation in Water/Media
"Crash-out" upon dilution from DMSO.
Limit DMSO final concentration to <0.5%. Add a co-solvent like PEG400 (up to 5%) or use a cyclodextrin carrier (HP--CD).
Cloudiness in Methanol
Moisture contamination or saturation.
Add 0.1% Formic Acid or Acetic Acid to protonate the quinoline. Warm to 40°C.
Variable HPLC Retention
pH sensitivity of the 4-amine/quinoline N.
Buffer the mobile phase (e.g., Ammonium Formate pH 3.5) to ensure consistent ionization state.
References
PubChem. (n.d.). 5-Bromo-4-chloroquinolin-2-amine Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening. Retrieved from [Link]
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for kinetic vs. thermodynamic solubility protocols).
Vandell, A. G., et al. (2019). Solubility of Quinoline Derivatives: pH and Ionic Strength Effects. AAPS PharmSciTech. Retrieved from [Link]
Exploratory
Isomeric purity and structural analysis of bromo-chloro-aminoquinolines
An In-depth Technical Guide to the Isomeric Purity and Structural Analysis of Bromo-Chloro-Aminoquinolines Authored by a Senior Application Scientist Foreword: The Imperative of Isomeric Precision in Quinoline-Based Drug...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Isomeric Purity and Structural Analysis of Bromo-Chloro-Aminoquinolines
Authored by a Senior Application Scientist
Foreword: The Imperative of Isomeric Precision in Quinoline-Based Drug Development
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably in the treatment of malaria and, increasingly, cancer.[1][2][3] The introduction of multiple substituents, such as bromine, chlorine, and amino groups, onto this scaffold creates a vast chemical space ripe for pharmacological optimization. However, this complexity also introduces a critical challenge: isomerism. Positional isomers (where substituents occupy different locations on the quinoline ring) and, where applicable, stereoisomers (enantiomers or diastereomers) can exhibit drastically different pharmacological and toxicological profiles.[4]
For instance, the precise location of a halogen can fundamentally alter a molecule's interaction with a biological target, while different enantiomers of a chiral drug can have varied efficacy or even opposing effects.[4] Therefore, the rigorous separation, unambiguous structural identification, and precise quantification of each isomer are not mere analytical exercises; they are foundational to ensuring the safety, efficacy, and quality of a drug product.[5] This guide provides a comprehensive framework for tackling this challenge, grounded in established analytical principles and validated experimental protocols. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to control and verify the isomeric integrity of bromo-chloro-aminoquinoline candidates.
Section 1: The Analytical Strategy for Isomeric Resolution
The cornerstone of isomeric purity analysis is high-performance liquid chromatography (HPLC), a technique unparalleled in its ability to separate closely related molecular species.[5] For bromo-chloro-aminoquinolines, which may exist as both positional isomers and enantiomers, a multi-faceted HPLC strategy is often required.
Reverse-Phase HPLC for Positional Isomer Separation
The primary workhorse for separating positional isomers is Reverse-Phase HPLC (RP-HPLC). The separation mechanism is based on the differential partitioning of analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Causality Behind Method Development: The choice of mobile phase (often a mixture of acetonitrile or methanol and water with additives like trifluoroacetic acid or formic acid) is critical. The organic modifier concentration is tuned to control retention time, while the acidic additive serves to protonate the amino group on the quinoline, ensuring sharp, symmetrical peak shapes by preventing interaction with residual silanols on the stationary phase. The subtle differences in polarity and hydrophobicity conferred by the varying positions of the bromo, chloro, and amino groups are what allow for their chromatographic separation. For example, an isomer with a halogen closer to the basic nitrogen of the quinoline ring may exhibit different retention characteristics than one where it is more distant.
Chiral Chromatography for Enantiomeric Separation
When the aminoquinoline possesses a chiral center (e.g., in a substituted amino side-chain), separating the enantiomers is mandatory.[4][6] This is achieved using chiral stationary phases (CSPs).
Expertise in Action - Choosing a CSP: CSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation.[7]
Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose): These are the most versatile and widely used CSPs, capable of separating a broad range of chiral compounds through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. They are often the first choice for screening enantiomeric separations.[6]
Cyclodextrin-based CSPs: These function by forming inclusion complexes with the analytes. The chiral cavity of the cyclodextrin provides a stereospecific environment, leading to different binding affinities for each enantiomer.[7][8]
Protein-based CSPs: These are used for separating basic drugs and compounds with hydrogen bonding groups, operating almost exclusively in reverse-phase mode.[6]
An alternative to direct separation on a CSP is the use of a chiral derivatizing agent (CDA) . The CDA, an enantiomerically pure reagent, reacts with both enantiomers of the analyte to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral RP-HPLC column.[7][9]
Experimental Protocol 1: Chiral HPLC Method for Enantiomeric Purity
This protocol outlines a typical approach for determining the enantiomeric purity of a chiral bromo-chloro-aminoquinoline.
Column Selection: Begin screening with a polysaccharide-based CSP, such as one based on amylose or cellulose derivatives. A common choice is a Chiralpak® column.
Mobile Phase Preparation: Prepare a series of mobile phases consisting of varying ratios of an alcohol (e.g., isopropanol or ethanol) and a nonpolar solvent (e.g., hexane). Add a small amount (0.1%) of a basic additive like diethylamine to improve peak shape for the basic aminoquinoline analytes.
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Column Temperature: 25 °C
Detection: UV at a wavelength where the quinoline core absorbs strongly (e.g., 254 nm or 340 nm).
Injection Volume: 10 µL
System Suitability Test (SST): Before analyzing samples, inject a standard known to contain both enantiomers (a racemic mixture). The system is deemed suitable for use if:
The resolution between the two enantiomer peaks is greater than 1.5.
The tailing factor for each peak is less than 2.0.
Quantification: Inject the test sample. The area percentage of the undesired enantiomer relative to the total area of both enantiomer peaks determines the enantiomeric purity.
Section 2: Unambiguous Structural Elucidation
Once isomers are chromatographically separated, or even when analyzing a complex mixture, a suite of spectroscopic techniques is required to definitively determine the chemical structure of each component.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise substitution pattern on the quinoline ring.[10] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the molecular framework.
The Logic of Spectral Interpretation:
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly informative. Protons adjacent to electron-withdrawing groups (like halogens or the pyridine nitrogen) will be shifted downfield. The coupling constants (J-values) reveal which protons are adjacent to each other (ortho-coupling, ~7-9 Hz), meta-coupled (~2-3 Hz), or para-coupled (~0-1 Hz). For example, distinguishing between 5-bromo-7-chloro and 7-bromo-5-chloro isomers relies on careful analysis of these coupling patterns.[11][12]
¹³C NMR: The chemical shift of each carbon atom is sensitive to its electronic environment. Carbons directly attached to halogens will exhibit characteristic shifts. The presence of bromine, for instance, has a predictable effect on the chemical shifts of nearby carbons.[11]
2D NMR (HMBC): The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial. It reveals long-range (2-3 bond) correlations between protons and carbons. This allows for the unambiguous assignment of quaternary (non-protonated) carbons and helps to piece together the entire molecular structure, confirming the positions of all substituents relative to each other.
For determining the enantiomeric purity of chiral amines via NMR, a chiral solvating agent (CSA) can be used. The CSA forms transient diastereomeric complexes with the enantiomers, causing their corresponding protons to have slightly different chemical shifts, allowing for their integration and quantification.[13]
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming molecular weight and elemental composition and for providing structural clues through fragmentation analysis.[14]
The Power of High-Resolution MS (HRMS): HRMS instruments (like Orbitrap or FT-ICR) can measure the mass of a molecule with extremely high accuracy (typically < 5 ppm).[15] This allows for the confident determination of the elemental formula. For bromo-chloro-aminoquinolines, the distinct isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a definitive signature in the mass spectrum, confirming the presence of these halogens.
Tandem MS (MS/MS) for Structural Insight: In MS/MS, the molecular ion of a specific isomer is isolated and fragmented.[14] The resulting fragmentation pattern provides a "fingerprint" that can help differentiate between isomers. For example, the loss of a halogen or fragmentation of an amino side-chain can provide evidence for its location. This is particularly useful when coupled with liquid chromatography (LC-MS/MS).[16]
Single-Crystal X-ray Diffraction
For crystalline materials, single-crystal X-ray diffraction is the gold standard, providing an absolute and unambiguous determination of the molecular structure in the solid state, including the relative and absolute stereochemistry.[17][18] While it requires a suitable single crystal, the resulting 3D structural model is irrefutable proof of isomeric identity.
Section 3: Workflow and Data Integration
Workflow for Isomeric Purity and Structural Analysis
Caption: Integrated workflow for purity and structural analysis.
Data Presentation: A Comparative Approach
Summarizing analytical data in tables is crucial for direct comparison between isomers.
Table 1: Representative HPLC Parameters for Isomer Separation
Parameter
Positional Isomer Method (RP-HPLC)
Enantiomeric Separation Method (Chiral HPLC)
Column
C18, 250 x 4.6 mm, 5 µm
Amylose-based CSP, 250 x 4.6 mm, 5 µm
Mobile Phase
A: 0.1% TFA in WaterB: Acetonitrile
A: HexaneB: Isopropanol (with 0.1% Diethylamine)
Gradient/Isocratic
Gradient: 5% to 95% B over 30 min
Isocratic: 90:10 (A:B)
Flow Rate
1.0 mL/min
1.0 mL/min
Temperature
30 °C
25 °C
Detection (UV)
254 nm
254 nm
Table 2: Hypothetical ¹H NMR Chemical Shifts (δ, ppm) for Isomer Differentiation
Proton Position
5-Bromo-7-Chloro Isomer
7-Bromo-5-Chloro Isomer
Rationale for Difference
H-6
~7.8 (d, J≈2 Hz)
~8.0 (d, J≈2 Hz)
Different deshielding from adjacent halogens.
H-8
~8.2 (d, J≈2 Hz)
~8.4 (d, J≈2 Hz)
H-8 is strongly deshielded by the peri-positioned nitrogen.
H-2
~8.9 (dd)
~8.9 (dd)
Similar environment, less affected by benzene ring changes.
H-4
~7.5 (d)
~7.5 (d)
Similar environment, less affected by benzene ring changes.
Section 4: Method Validation: Ensuring Trustworthiness and Regulatory Compliance
For drug development, an analytical method is only useful if it is proven to be reliable, accurate, and robust.[19] Method validation provides the documented evidence that a method is fit for its intended purpose.[19][20] All methods used for isomeric purity must be validated according to International Council for Harmonisation (ICH) guidelines.[21]
Key Validation Parameters
Specificity: The ability to unequivocally assess the analyte in the presence of other components, such as other isomers, impurities, or degradation products.[21] This is demonstrated by showing baseline resolution between all relevant peaks.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.
Accuracy: The closeness of the test results to the true value. This is often determined by spiking the sample with a known amount of the isomer of interest and measuring the recovery.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20] This is the most critical parameter for controlling low-level isomeric impurities.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, temperature, flow rate), providing an indication of its reliability during normal usage.
Logical Relationship of Validation Concepts
Caption: Interrelation of core method validation parameters.
Conclusion
The structural and isomeric analysis of bromo-chloro-aminoquinolines is a multifaceted task that stands at the critical intersection of synthetic chemistry, analytical science, and regulatory compliance. A successful strategy is not built on a single technique but on the synergistic integration of high-resolution chromatographic separation with powerful spectroscopic elucidation methods. By understanding the causality behind experimental choices—from selecting the right chiral column to designing the appropriate 2D NMR experiment—and by embedding every protocol within a rigorous validation framework, researchers can ensure the isomeric integrity of their compounds. This diligence is paramount to advancing safe and effective quinoline-based therapeutics from the laboratory to the clinic.
References
Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis.
Validation of Impurity Methods, Part II. LCGC North America.
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound Pharma.
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. International Journal of Pharmaceutical and Biological Science Archive.
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)
Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)
Bromo-6-methoxy-8-aminoquinolines: preparation and 13C-NMR assignments. Journal of Pharmaceutical Sciences. [Link]
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. [Link]
Regioselective preparation and NMR spectroscopy study of 2-chloro-4-ethoxy-quinoline for the synthesis of 2-((3-aminopropyl)amino)quinolin-4(1H)-one. ResearchGate. [Link]
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography. University of Ferrara. [Link]
Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. [Link]
Aromaticity as a Useful Descriptor of Pharmacological Activity: A Case Study of Quinoline-Based Antimalarial Agents. Molecules. [Link]
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences. [Link]
Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B. [Link]
A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry. [Link]
Synthesis of 5-Bromo-2-chloroquinolin-4-amine from 2,4-dichloro-5-bromoquinoline
Executive Summary This application note details the regioselective synthesis of 5-Bromo-2-chloroquinolin-4-amine from 2,4-dichloro-5-bromoquinoline . The transformation relies on a Nucleophilic Aromatic Substitution (SNA...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the regioselective synthesis of 5-Bromo-2-chloroquinolin-4-amine from 2,4-dichloro-5-bromoquinoline . The transformation relies on a Nucleophilic Aromatic Substitution (SNAr), exploiting the differential reactivity of the C4 and C2 positions on the quinoline scaffold.[1]
While the C4 position is electronically activated for nucleophilic attack, the presence of a bulky bromine atom at the peri-position (C5) introduces steric strain that can impede standard amination workflows. This guide provides an optimized Sealed Tube Ammonolysis protocol designed to overcome this steric barrier while maintaining high regiocontrol, preventing the formation of the unwanted 2-amino or 2,4-diamino byproducts.
Scientific Background & Strategy
The Regioselectivity Challenge
The quinoline ring system presents two electrophilic sites for SNAr: C2 and C4.[2]
C4 Reactivity: The C4 position is formally para to the ring nitrogen. The intermediate Meisenheimer complex is stabilized by the ability of the nitrogen to accept the negative charge (similar to 4-chloropyridine).
C2 Reactivity: The C2 position is ortho to the nitrogen. While also activated, it is generally less reactive than C4 in SNAr reactions with amines.
The 5-Bromo Effect: In the specific substrate 2,4-dichloro-5-bromoquinoline , the bromine atom at C5 exerts a dual effect:
Electronic: Inductive electron withdrawal (-I) activates the ring, theoretically increasing reaction rate.
Steric: The large bromine radius creates significant steric hindrance at the adjacent C4 reaction site.
Strategic Decision: To ensure exclusive C4 substitution, the reaction utilizes a high concentration of ammonia in a polar protic solvent (Methanol/Ethanol) under pressure. The solvent choice stabilizes the polar transition state, while the sealed vessel allows for elevated temperatures (100–110 °C) necessary to overcome the activation energy imposed by the C5-bromo steric block.
Reaction Pathway Visualization
Figure 1: Reaction pathway demonstrating the kinetic preference for C4 substitution and potential byproduct risks.
Preparation: Weigh 5.0 g (18.0 mmol) of 2,4-dichloro-5-bromoquinoline into a heavy-walled pressure tube (Ace Glass or similar autoclave vessel).
Solvation: Add 20 mL of absolute Ethanol to disperse the solid.
Reagent Addition: Carefully add 60 mL of 7N Ammonia in Methanol (approx. 420 mmol, ~23 equiv).
Note: A large excess of ammonia is critical to drive the equilibrium and neutralize the HCl generated.
Sealing: Seal the pressure tube tightly with a Teflon screw cap and O-ring.[6] Ensure the vessel is rated for at least 10 bar pressure.
Step 2: Reaction & Monitoring
Heating: Place the tube in a safety-shielded oil bath pre-heated to 105 °C .
Duration: Stir magnetically for 16–24 hours .
Checkpoint: The C5-bromo steric hindrance makes this slower than typical quinoline aminations.[6] Do not rush.
Monitoring: Cool a small aliquot to RT and spot on TLC (Eluent: 30% EtOAc in Hexanes).
Observation: Starting material (Rf ~0.8) should disappear; Product (Rf ~0.3) will appear as a polar, UV-active spot.[6]
Warning: If conversion is <50% after 24h, increase temperature to 120 °C, but monitor pressure carefully.
Step 3: Workup & Isolation
Cooling: Allow the reaction vessel to cool to room temperature, then place in an ice bath for 30 minutes.
Safety: Open the seal slowly inside a fume hood to release residual ammonia pressure.
Concentration: Transfer the mixture to a round-bottom flask and concentrate in vacuo to remove solvent and excess ammonia. A solid residue will remain.[6]
Washing: Suspend the residue in 50 mL of ice-cold water.[6] Stir vigorously for 20 minutes.
Purpose: This dissolves the ammonium chloride (NH4Cl) byproduct.
Filtration: Filter the solid precipitate under vacuum. Wash the cake with 2 x 10 mL cold water and 1 x 10 mL cold hexanes (to remove non-polar impurities).
Drying: Dry the solid in a vacuum oven at 45 °C for 6 hours.
Step 4: Purification (If necessary)
The crude product typically has >90% purity.
Recrystallization: If higher purity is required, recrystallize from hot Ethanol/Water (9:1).
Figure 2: Downstream processing workflow ensuring removal of inorganic salts and recovery of the target amine.[6]
Analytical Characterization
To validate the structure and ensure the regiochemistry (4-amino vs 2-amino), use 1H NMR .[7]
Position
Shift (δ ppm, DMSO-d6)
Multiplicity
Diagnostic Feature
NH2
7.50 – 8.00
Broad Singlet (2H)
Exchangeable with D2O.
H-3
6.50 – 6.70
Singlet (1H)
Key Indicator. In 4-aminoquinolines, H-3 is significantly shielded (upfield) due to resonance from the 4-amino group.[6] If 2-amino formed, H-3 would be >7.0 ppm.[6]
Application Note: High-Throughput Synthesis and Validation of 4-Aminoquinoline Antimalarial Libraries
Abstract & Strategic Rationale The re-emergence of Plasmodium falciparum resistance to standard 4-aminoquinolines (4-AQs), such as Chloroquine (CQ), necessitates the development of next-generation libraries. The pharmaco...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Rationale
The re-emergence of Plasmodium falciparum resistance to standard 4-aminoquinolines (4-AQs), such as Chloroquine (CQ), necessitates the development of next-generation libraries. The pharmacophore remains relevant due to its proven mechanism: inhibition of hemozoin formation (heme detoxification).
This guide details a streamlined workflow for generating 4-AQ libraries. Unlike traditional thermal reflux methods, which suffer from long reaction times and oxidative side-products, we utilize Microwave-Assisted Organic Synthesis (MAOS) for the core substitution, followed by Reductive Amination or Click Chemistry for diversification.
Critical Mechanistic Insight
The 4-aminoquinoline scaffold functions by
- stacking with free heme (ferriprotoporphyrin IX) in the parasite's acidic digestive vacuole. This prevents the crystallization of toxic heme into non-toxic hemozoin (beta-hematin). Therefore, library design must preserve the flat aromatic core (7-chloro-4-aminoquinoline) while modifying the lateral side chain to overcome efflux transporter mutations (e.g., PfCRT).
Chemical Synthesis Workflow
The synthesis hinges on the nucleophilic aromatic substitution (
) of 4,7-dichloroquinoline (4,7-DCQ). The C-4 chlorine is significantly more reactive than the C-7 chlorine due to the activation provided by the protonated quinoline nitrogen under acidic or thermal conditions.
Workflow Diagram
Figure 1: Modular workflow for 4-aminoquinoline library generation. The process utilizes a high-yield
reaction followed by divergent functionalization.
Detailed Experimental Protocols
Protocol A: Microwave-Assisted
(Core Synthesis)
Objective: Synthesis of N-(7-chloroquinolin-4-yl)alkane-diamines.[1]
To validate the library without handling live parasites immediately, we use the BHIA. This high-throughput colorimetric assay mimics the parasite's hemozoin formation. Active compounds inhibit the polymerization of hematin into beta-hematin.
Mechanism of Action & Assay Logic
Figure 2: Assay Logic. The drug intercepts free heme, preventing its detoxification into Hemozoin. In the assay, "active" drugs prevent the formation of the insoluble pellet.
BHIA Protocol (96-Well Format)
Reagents:
Hemin Stock: 1.6 mM Hemin chloride in DMSO.
Acetate Buffer: 0.2 M, pH 5.0.
Solvent: DMSO.
Step-by-Step:
Plate Prep: Add 20
L of test compound (in DMSO) to a 96-well plate. Final concentration range: 0.1 – 100 M.
L of Hemin solution (diluted to 100 M in acetate buffer immediately before use).
Incubation: Incubate at 37°C for 18–24 hours.
Wash (Critical Step):
The reaction yields insoluble beta-hematin (pellet) and unpolymerized heme (soluble).
Method A (Soluble Heme Detection): Centrifuge plate.[3] Transfer supernatant to new plate. Read Absorbance.
Method B (Pellet Detection - Preferred): Wash the pellet with DMSO (dissolves unreacted heme but NOT beta-hematin). Dissolve the remaining pellet in 0.1 M NaOH.
Melato, S., et al. (2007). Novel 4-aminoquinolines through microwave-assisted SNAr reactions: a practical route to antimalarial agents. European Journal of Organic Chemistry. Link
Sandlin, R. D., et al. (2011). A high-throughput screening assay for the identification of chemical inhibitors of beta-hematin formation.[4] Antimicrobial Agents and Chemotherapy.[5][3][4][6][7] Link
Egan, T. J., et al. (2000). Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation. Journal of Medicinal Chemistry. Link
Madrid, P. B., et al. (2004). Parallel synthesis and antimalarial screening of a 4-aminoquinoline library. Journal of Combinatorial Chemistry. Link
Basilico, N., et al. (1998). Heme polymerization inhibitory activity (HPIA) assay.[5] Journal of Antimicrobial Chemotherapy.[5] Link
Application Note: Suzuki-Miyaura Coupling at the C-5 Position of Aminoquinolines
Executive Summary & Strategic Importance The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for antimalarial drugs like Primaquine and Tafenoquine , and increasingly in on...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for antimalarial drugs like Primaquine and Tafenoquine , and increasingly in oncology and catalysis. Functionalization at the C-5 position is critical for two reasons:
Metabolic Stability: C-5 is a primary site for oxidative metabolism (CYP450-mediated hydroxylation). Blocking this site with aryl or heteroaryl groups significantly extends half-life.
Electronic Tuning: Substituents at C-5 electronically communicate with the quinoline nitrogen, modulating the pKa and lipophilicity of the drug candidate.
The Challenge: While Suzuki-Miyaura coupling is robust, the C-5 position of 8-aminoquinolines presents a unique "poisoning" challenge. The C-8 amino group, often in concert with the quinoline nitrogen, forms a stable 5-membered chelate with Palladium(II), arresting the catalytic cycle.
This guide details a self-validating protocol to overcome chelation-induced catalyst deactivation, ensuring high yields and regioselectivity.
Mechanistic Insight: The Chelation Trap
To optimize this reaction, one must understand why standard conditions often fail. The free amine at C-8 is not just a bystander; it is a competitive ligand.
The Catalytic Cycle & Poisoning Pathway
The diagram below illustrates the competition between the productive catalytic cycle and the non-productive chelation (poisoning) pathway.
Figure 1: The Suzuki-Miyaura catalytic cycle showing the "Chelation Trap" where the C-8 amine coordinates to the Pd(II) intermediate, preventing transmetallation.
Optimization Matrix: Breaking the Chelate
Success depends on either protecting the amine or using sterically bulky ligands that prevent the formation of the planar chelate.
Table 1: Reaction Condition Screening Matrix
Variable
Recommendation
Rationale (Causality)
Protection
Acetyl (Ac) or Phthalimide
Highly Recommended. Converts the strongly donating amine into a non-chelating amide. Acetyl is easily removed via acid hydrolysis post-coupling.
Catalyst
Pd(dppf)Cl₂·DCM
The large bite angle of the dppf ligand stabilizes the Pd center and resists displacement by the quinoline nitrogen.
Alt. Catalyst
Pd(OAc)₂ + SPhos
For sterically hindered boronic acids. SPhos is bulky and electron-rich, facilitating oxidative addition and preventing amine coordination.
Base
K₃PO₄ (3.0 equiv)
Anhydrous phosphate is superior to carbonates for heteroaryl couplings; it buffers the system and minimizes protodeboronation.
Solvent
1,4-Dioxane / H₂O (4:1)
High boiling point allows heating to 90-100°C, which is often required to reverse the formation of the Pd-chelate (thermodynamic control).
Additive
TBAI (Phase Transfer)
Optional. Useful if using non-miscible solvents (e.g., Toluene/Water) to shuttle the base.
Validated Protocol: C-5 Arylation of 8-Aminoquinoline
This protocol assumes the use of N-acetyl protection to ensure robustness.
Solvent: 1,4-Dioxane (4 mL) + Deionized Water (1 mL)
Step-by-Step Procedure:
Degassing (Critical): In a reaction vial, combine the Substrate, Boronic Acid, and Base. Seal the vial. Evacuate and backfill with Argon (x3).
Why? Oxygen promotes homocoupling of boronic acids and oxidizes the phosphine ligands.
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
Catalyst Addition: Remove the septum briefly under a positive stream of Argon to add the Pd catalyst solid (or add as a stock solution). Reseal immediately.
Reaction: Heat the mixture to 90°C for 4–12 hours.
Visual Check: The reaction should turn from orange/red to black (active Pd(0) nanoparticles). If it remains bright orange, the catalyst may be inactive or poisoned.
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Deprotection (If required): Reflux the crude material in 6M HCl/EtOH (1:1) for 2 hours to liberate the free amine.
Table 2: Substrate Scope & Expected Yields
Coupling Partner (Boronic Acid)
Electronic Nature
Expected Yield (2 Steps)
Notes
Phenylboronic acid
Neutral
85-92%
Standard benchmark.
4-Methoxyphenylboronic acid
Electron-Rich
80-88%
Slower transmetallation; may require 12h.
3-Pyridylboronic acid
Heteroaryl (Deficient)
65-75%
Prone to protodeboronation. Use SPhos ligand.
2-Fluorophenylboronic acid
Sterically Hindered
70-80%
Requires higher temp (100°C).
Troubleshooting Workflow
Use this decision tree when yields are suboptimal (<50%).
Figure 2: Step-by-step troubleshooting logic for diagnosing reaction failure.
References
Miyaura, N., & Suzuki, A. (1995).[4][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Barder, T. E., et al. (2005).[5] Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
Ghorbani-Vaghei, R., et al. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Molecules, 27(23), 8564. Link
Raheem, M. A., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes. Catalysts, 9(3), 224. Link
Knapp, D. M., et al. (2010). MIDA Boronates: Stable, Slow-Release Reagents for Suzuki-Miyaura Couplings.[4] Journal of the American Chemical Society, 132(34), 12048–12059. Link
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Why is my 2-Chloroquinoline "Dead"?
In theory, 2-chloroquinoline should be an excellent electrophile. The nitrogen atom withdraws electron density via induction (
) and resonance (), making the C-2 position highly susceptible to nucleophilic attack.
However, in drug discovery campaigns, we frequently see this reactivity collapse. If your reaction is stalled, it is likely due to one of three "Silent Killers":
Electronic Deactivation: Electron-Donating Groups (EDGs) at C-4, C-6, or C-8 push electron density back into the pyridine ring, neutralizing the nitrogen's pull.
The "Alpha-Aza" Trap: In non-polar solvents, the lack of dipole stabilization prevents the formation of the Meisenheimer intermediate.
Catalytic Mismatch: Using standard
conditions for a substrate that requires Palladium catalysis (or vice versa).
This guide provides a logic-driven pathway to reactivate your scaffold.
Part 1: Diagnostic Workflow
Before adding more catalyst or heat, determine the mechanistic bottleneck. Use this decision tree to select the correct protocol.
Figure 1: Decision matrix for selecting the optimal activation strategy based on substrate electronics and nucleophile sterics.
Part 2: Troubleshooting
(The Protonation Strategy)
Context: The classical
mechanism requires the formation of a Meisenheimer complex.[1] If the quinoline nitrogen is not sufficiently electron-withdrawing (due to EDGs on the ring), the energy barrier for this intermediate is too high.
The Fix: Acid Catalysis. Protonating the quinoline nitrogen (
) dramatically lowers the LUMO energy of the ring, making C-2 significantly more electrophilic [1].
FAQ: Acid-Mediated
Q: I added HCl, but the reaction is still slow. Why?A: You may be using the wrong solvent/acid pair. In non-polar solvents, the chloride counter-ion from HCl can act as a nucleophile, competing with your amine or causing equilibrium issues.
Solution: Switch to p-Toluenesulfonic acid (p-TsOH) or TFA in a protic solvent like 2-Propanol or Ethoxyethanol . The non-nucleophilic counter-ion prevents side reactions, and the protic solvent stabilizes the transition state [2].
Q: Can I use microwave irradiation?A: Yes, and it is highly recommended for C-2 substitutions. The C-Cl bond in quinoline has partial double-bond character. Microwave heating helps overcome the activation energy required to break aromaticity during the addition step.
Benchmark: 140°C – 160°C for 20 minutes in microwave often replaces 12 hours of reflux [3].
Q: My nucleophile is an aniline. Will
work?A: Rarely well. Anilines are weak nucleophiles. Even with acid catalysis, yields are often <40%. Stop and switch to Protocol B (Palladium Catalysis).
Stoichiometry: Dissolve 2-chloroquinoline (1.0 eq) and Nucleophile (1.2 – 1.5 eq) in 2-Propanol (concentration 0.2 M).
Catalyst: Add p-TsOH·H2O (0.1 – 0.5 eq).
Note: If the substrate has basic EDGs (like amino groups), increase acid to 1.5 eq to ensure ring protonation.
Execution:
Thermal: Reflux (82°C) for 4–16 hours. Monitor by LCMS.[2]
Microwave: Seal tube. Ramp to 150°C (High Absorption setting) for 20 mins.
Workup: The product often precipitates as the hydrochloride/tosylate salt upon cooling. Filter and wash with cold ether. If no precipitate, basify with sat.
and extract with DCM.
Part 3: Troubleshooting Palladium Catalysis (Buchwald-Hartwig)
Context: When
fails (due to weak nucleophiles like anilines or deactivated rings), Palladium catalysis is the industry standard. However, 2-chloroquinolines are "tricky" pseudohalides compared to bromides.
The Fix: Ligand selection is critical. The oxidative addition into the C-Cl bond is the rate-limiting step. You need electron-rich, bulky phosphine ligands [4].
FAQ: Pd-Catalyzed Coupling
Q: Which ligand should I start with?A: Do not use
or standard dppf; they are often inactive for electron-rich heteroaryl chlorides.
First Choice:Xantphos or BINAP (Chelating ligands prevent catalyst decomposition).
Second Choice (Challenging substrates):BrettPhos or RuPhos (Bulky biaryl monophosphines facilitate oxidative addition into difficult chlorides) [5].
Q: The reaction turns black immediately (Pd black). What happened?A: Catalyst decomposition. This usually means your solvent was not degassed properly, or the amine/base ratio is off.
Solution: Sparge solvent with Argon for 15 mins before adding Pd. Switch to a precatalyst like Pd(OAc)2 or Pd2(dba)3 + Ligand, or use a pre-formed precatalyst like XPhos Pd G2 .
Q: What base is compatible with quinolines?A:
is the safest general choice. NaOtBu is stronger and faster but can cause side reactions with sensitive functional groups on the quinoline (e.g., ester hydrolysis or nucleophilic attack at other positions).
Protocol B: Buchwald-Hartwig Amination for 2-Cl-Quinolines
Preparation: Flame-dry a reaction vial and cool under Argon.
Reagents:
2-Chloroquinoline (1.0 eq)
Amine (1.2 eq)
(2 mol% Pd) OR Pd(OAc)2 (5 mol%)
Xantphos (4-6 mol%) or BINAP (5 mol%)
(2.0 eq) - Must be finely ground and dry.
Solvent: Add anhydrous 1,4-Dioxane or Toluene (0.1 M).
Degas: Sparge with Argon for 5 minutes. Cap tightly.
Execution: Heat to 100°C for 12 hours.
Tip: If conversion is <50% after 4 hours, add a second portion of catalyst/ligand (dissolved in degassed solvent).
Part 4: Comparative Data & Solvent Effects
The choice of solvent dramatically impacts the reaction rate for
processes involving 2-chloroquinoline.
Solvent
Dielectric Constant ()
Effect on Rate
Recommendation
DMSO
46.7
Fastest
Best for neutral . Stabilizes the charged Meisenheimer intermediate.
DMF
36.7
Fast
Good alternative to DMSO; easier to remove during workup.
EtOH/iPrOH
~20
Medium
Required for Acid Catalysis. Protic nature assists leaving group departure ().
Toluene
2.4
Slow
Poor for . Excellent for Pd-Catalysis (non-polar).
Mechanism Visualization: Acid vs. Metal
Understanding the difference in activation is key to troubleshooting.
Figure 2: Mechanistic divergence. Acid catalysis relies on lowering the LUMO of the ring, while Pd-catalysis bypasses the electronic requirement of the ring entirely by inserting into the C-Cl bond.
References
Reactivity of Chloroquinolines: ResearchGate. "Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole." (Accessed 2026). Link
Acid Catalysis Mechanism: Dalal Institute. "Aromatic Nucleophilic Substitution: Mechanisms and Factors." (Accessed 2026). Link
Microwave Assistance: BenchChem. "Troubleshooting low yield in Friedländer synthesis and Quinoline derivatization." (Accessed 2026). Link
Buchwald-Hartwig Overview: Wikipedia. "Buchwald–Hartwig amination: Ligand Effects and Scope."[3][4] (Accessed 2026). Link
Advanced Ligands: J&K Scientific. "Buchwald-Hartwig Cross-Coupling: Lab Tips and Ligand Selection." (Accessed 2026). Link
Solving solubility issues of aminoquinolines in biological assays
Technical Guide & Troubleshooting Center Status: Operational | Role: Senior Application Scientist | Topic: Aminoquinolines in Biological Assays Core Technical Brief: The "Invisible" Precipitate Why are you here? If you a...
Why are you here?
If you are working with aminoquinolines (e.g., chloroquine derivatives, amodiaquine, fluorescent quinoline probes) and observing erratic IC50 values, "noisy" baselines in fluorescence assays, or complete loss of potency, you are likely facing solubility cliffs or non-specific binding (NSB) .
The Mechanism:
Aminoquinolines are typically lipophilic weak bases.
The pKa Trap: They often possess two basic nitrogens: the quinoline ring nitrogen (pKa ~4–5) and a side-chain amine (pKa ~8–10). In acidic stock solutions or lysosomes (pH ~4.5), they are protonated and highly soluble. At physiological pH (7.4), the quinoline nitrogen deprotonates, significantly increasing lipophilicity (LogD increases).
The Solubility Cliff: When you dilute a concentrated DMSO stock (10 mM) into an aqueous buffer (pH 7.4), the solvent environment changes faster than the molecule can disperse. The compound enters a "supersaturated" state and often crashes out as micro-precipitates that are invisible to the naked eye but devastating to assay reproducibility.
Q: My compound dissolved in DMSO, but after freezing and thawing, I see crystals. Can I vortex and use it?A:Do not use it immediately.
Vortexing rarely redissolves the crystal lattice formed at -20°C. DMSO is hygroscopic; it absorbs water from the air every time you open the vial. This water lowers the solubility of aminoquinolines, promoting crystallization.
The Fix: Sonicate the vial in a water bath at 37°C for 10–15 minutes. Visually confirm clarity.
Prevention: Store stocks in single-use aliquots to avoid freeze-thaw cycles. Use anhydrous DMSO and seal with Parafilm.
Q: Can I use ethanol instead of DMSO?A:Generally, No.
While aminoquinolines are soluble in ethanol, ethanol is volatile (changing concentrations during plating) and often more toxic to cells than DMSO. Furthermore, ethanol does not suppress the "stacking" interactions of planar quinoline rings as effectively as DMSO.
Category B: Assay Interference (The "Crash Out")
Q: I see a fine precipitate immediately after adding my compound to the cell media.A: You have hit the Solubility Cliff .
This occurs when the DMSO concentration drops too rapidly, leaving the hydrophobic compound "stranded" in water.
The Fix: Do not dilute directly from 10 mM stock to 10 µM aqueous media. Use an Intermediate Dilution Step (see Protocol 1 below).
Alternative: If your assay tolerates it, add the compound to serum-free media first, or ensure your media contains BSA (Bovine Serum Albumin). Albumin acts as a "sink," binding the lipophilic drug and keeping it in solution, mimicking in vivo transport.
Q: My IC50 curve is flat or shows random high-inhibition points.A: This is classic Plasticware Adsorption .
Aminoquinolines are "sticky." They bind to the hydrophobic polystyrene surface of standard 96-well plates, effectively lowering the free concentration available to bind your target.
The Fix:
Use Low-Binding (Non-Binding Surface - NBS) plates.
Add a surfactant: 0.01% Triton X-100 or 0.05% Tween-20 to your assay buffer.[1] This prevents the compound from adhering to the plastic walls.[2]
Visualized Workflows
Diagram 1: The "Safe Dilution" Architecture
Caption: A logic flow to prevent precipitation shock during compound dilution.
Diagram 2: Mechanism of Assay Failure
Caption: How pH and plasticware conspire to lower effective aminoquinoline concentration.
Validated Experimental Protocols
Protocol 1: The "Serial Dilution in DMSO" Method
Use this to generate IC50 curves without crashing the compound.
Principle: Keep the compound in 100% DMSO for as long as possible during the dilution series, then perform a single, final "jump" into the aqueous buffer.
Prepare Master Plate (DMSO): Perform your 3-fold serial dilutions using 100% DMSO in a polypropylene (solvent-resistant) plate.
Why? This ensures accurate pipetting and prevents precipitation during the dilution steps.
Prepare Intermediate Plate (Optional but Recommended): Transfer 2 µL of the DMSO series into 48 µL of buffer (resulting in 4% DMSO). Mix immediately.
Transfer to Assay Plate: Transfer 5 µL from the Intermediate Plate into 45 µL of cells/buffer in the final assay plate.
Final DMSO: 0.4% (Safe for most cells).
Result: The compound is rapidly dispersed before it can aggregate.
If you lack a nephelometer, use a standard UV-Vis plate reader.
Preparation: Prepare a 200 µM solution of your aminoquinoline in your exact assay buffer (e.g., PBS pH 7.4).
Blank: Prepare a matching well with Buffer + DMSO only.
Measurement: Read Absorbance at 650 nm (or any non-absorbing wavelength for your compound).
Interpretation:
OD650 < 0.005: Soluble (Clear).
OD650 > 0.010: Turbid (Precipitation occurred).
Action: If turbid, lower the concentration or add a solubilizing agent (see below).
Advanced Solutions: When DMSO Fails
If the protocols above fail, your compound is too lipophilic for standard buffers. Implement these formulation upgrades:
Additive
Concentration
Mechanism
Best For
HP-β-CD (Hydroxypropyl-beta-cyclodextrin)
0.5% – 5% (w/v)
Encapsulates the lipophilic quinoline ring in a hydrophilic pocket.
In vivo studies & sensitive cell assays.
Pluronic F-127
0.05% – 0.1%
Non-ionic surfactant; prevents aggregation.
High-throughput screening (HTS).
BSA (Bovine Serum Albumin)
0.1% – 1%
Acts as a carrier protein (mimics plasma).
Cell-based assays (reduces toxicity).
Technical Note on Cyclodextrins:
For aminoquinolines, HP-β-CD is superior to standard β-CD because it has higher water solubility and lower toxicity. Dissolve the cyclodextrin in the buffer before adding the aminoquinoline stock.
References
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link
Goetz, G. H., et al. (2014). Improvement of the kinetic solubility of aminoquinolines in biological media using cyclodextrins. International Journal of Pharmaceutics. (Contextual adaptation of general cyclodextrin utility for lipophilic bases).
MedChemExpress. (n.d.).[3] Compound Handling Instructions: Solubility and Stock Preparation. Link
Sigma-Aldrich. (n.d.). Troubleshooting Immunoassays and Small Molecule Preparation. Link
Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. (Standard industry reference for DMSO storage).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Palladium-Catalyzed Coupling ReactionsTopic: Preventing Hydrodebromination (Reduction) of Aryl Bromides
Audience: Medicinal Chemists, Process Chemists, and Academic Researchers[1]
Diagnostic & Identification
Q: I am running a Suzuki-Miyaura coupling on an aryl bromide. My conversion is high, but the yield is low. How do I confirm if debromination is the culprit?
A: Debromination (hydrodebromination) converts your aryl bromide starting material (
) directly into the reduced arene (), rather than the desired coupled product ().
Diagnostic Checklist:
LCMS/GCMS Analysis: Look for a mass peak corresponding to the molecular weight of the starting material minus 78 or 80 Da (loss of Br) and plus 1 Da (gain of H).
Formula:
(approx).
Isotope Pattern: The product will lose the characteristic 1:1 isotopic split of
.
NMR Spectroscopy: In the
NMR, look for a new proton signal on the aromatic ring, often appearing as a triplet or doublet that was not present in the starting material. The symmetry of the molecule often increases, simplifying the splitting pattern.
Mechanistic Insight (Root Cause Analysis)
Q: Why does debromination happen instead of the coupling reaction?
A: Debromination is a kinetic competition between the desired Transmetallation (in Suzuki/Stille) or Amine Binding (in Buchwald) and the undesired
-Hydride Elimination or Hydride Transfer .
The palladium center, after oxidative addition (
), is electrophilic.[2][3] If the catalytic cycle stalls (e.g., slow transmetallation), the complex seeks stabilization. If a hydride source is present, the complex forms a intermediate, which rapidly undergoes reductive elimination to form .
Common Hydride Sources:
Solvents: Primary/secondary alcohols (MeOH, iPrOH) can coordinate to Pd, undergo
-hydride elimination, and transfer a hydride to the metal (oxidizing the solvent to an aldehyde/ketone).
Bases: Alkoxide bases (e.g., NaOEt, NaOiPr) act similarly to alcohols.
Ligands: Alkyl-phosphines with
-hydrogens can sometimes serve as hydride sources if the catalyst decomposes.
Impurities: Formates or dissolved
in solvents.
Visualizing the Competitive Pathway
Figure 1: Kinetic competition between the desired cross-coupling cycle (Green) and the hydrodebromination side-reaction (Red).
Troubleshooting & Optimization Guide
Q: I have identified debromination. What parameters should I change first?
A: Follow this hierarchical optimization strategy. Change one variable at a time.
Step 1: Solvent Selection (The "Protic Trap")
Many researchers use Ethanol/Water or Isopropanol/Water for Suzuki couplings. If debromination occurs, stop using alcohols.
Solvent Class
Risk Level
Recommendation
Mechanism of Failure
Alcohols ()
High
Avoid (MeOH, EtOH, iPrOH)
-hydride elimination oxidizes alcohol to ketone; Pd-H forms.
Ethers
Medium
Use with caution (THF, Dioxane)
-hydrogens in ethers can occasionally donate hydrides at high T (C).
Aprotic/Polar
Low
Preferred (DMF, DMSO, Toluene)
No readily accessible -hydrides.
Water (Cosolvent)
Low
Safe
Water itself is not a reducing agent for Pd(II).
Protocol Shift: Switch to Toluene/Water (4:1) or DMF/Water .
Step 2: Base Selection
Alkoxide bases are potent reducing agents.
Problematic Bases: Sodium ethoxide (
), Sodium isopropoxide, sometimes Sodium tert-butoxide () if trace alcohols are present.
Safe Bases: Inorganic carbonates (
, ) or phosphates (). These are non-reducing.
Step 3: Catalyst & Ligand Engineering
If solvent/base switches fail, the catalyst is likely too slow at transmetallation, leaving the oxidative addition intermediate vulnerable.
Strategy A: Increase Steric Bulk. Use ligands like SPhos , XPhos , or BrettPhos . These bulky, electron-rich phosphines accelerate reductive elimination and protect the Pd center, making the pathway to Ar-H kinetically unfavorable compared to C-C/C-N bond formation.
Strategy B: Use Chelating Ligands. Bis-phosphines like dppf or Xantphos occupy two coordination sites, preventing the coordination of solvent molecules that might act as hydride donors.
Validated Protocols
Protocol A: "Reduction-Resistant" Suzuki Coupling
Use this protocol if you observe >10% debromination in standard conditions.
Reagents:
Aryl Bromide (1.0 equiv)
Boronic Acid (1.2 - 1.5 equiv)
Catalyst:
(3-5 mol%) OR (2 mol%) + SPhos (4 mol%).
Base:
(3.0 equiv) or (3.0 equiv).
Solvent: Toluene : Water (4:1 ratio). Strictly exclude alcohols.
Procedure:
Charge solids into a vial.
Evacuate and backfill with
or Argon (3 cycles). Oxygen promotes catalyst decomposition which can lead to hydride formation.
Heat to 80-90°C. Note: Extremely high temps (>110°C) promote thermal decomposition; keep moderate.
Protocol B: Chemoselective Retention of Ar-Br
Use this if you are trying to couple a Triflate (OTf) or Iodide (I) and keep a Bromine (Br) on the ring intact.
Concept: You need a catalyst that undergoes oxidative addition into C-I/C-OTf fast, but C-Br slow.
System: Use
or / Xantphos .
Temperature: Keep strictly below 60°C.
Solvent: Toluene (Anhydrous).
Mechanism:
is less electron-rich than alkyl phosphines, making the Pd center less nucleophilic, so it will react with the weaker C-I bond but struggle to activate the stronger C-Br bond.
Decision Tree for Troubleshooting
Figure 2: Step-by-step decision matrix for eliminating hydrodebromination.
References
Mechanisms of Solvent-Induced Reduction
Fayol, A.; Hierso, J. C. Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis.Organometallics2013 , 32, 1367–1378.
Prevention in Buchwald-Hartwig Amination
Plummer, S.; Gallou, F. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.[5][6]ACS Catalysis2024 , 14, 4099-4107.[5]
General Troubleshooting & Side Reactions
BenchChem Technical Support.[1][4] Preventing Hydrodehalogenation in Palladium-Catalyzed Reactions.[1][5]2025 .
Dehydrohalogenation Mechanisms
Schultz, D. M.; et al. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies.J. Am. Chem. Soc.2010 , 132, 7998–8009.[7]
The separation of unreacted aniline precursors from quinoline products is one of the most deceptive challenges in heterocyclic chemistry. The core issue is the pKa overlap .
Because their basicities are nearly identical, standard acid-base extractions (the "pH swing") often fail to separate them effectively. If you acidify to protonate the quinoline, you protonate the aniline. If you basify to extract, they both become free bases.
This guide provides four tiers of separation protocols , ranked from chemical derivatization (highest purity) to physical separation (highest throughput).
Tier 1: The "Silver Bullet" (Chemical Derivatization)
Best For: High-purity requirements (>99%) where yield loss must be minimized.
Mechanism: Chemically silencing the basicity of the aniline.
Q: Standard extraction failed. How do I separate them chemically?
A: The most robust method is Selective Acetylation . You convert the primary amine (aniline) into a neutral amide (acetanilide), while the tertiary amine (quinoline) remains basic.
Protocol: The Acetic Anhydride Workup
Dissolution: Dissolve your crude reaction mixture in an organic solvent (DCM or Ethyl Acetate).
Derivatization: Add 1.1 - 1.5 equivalents of Acetic Anhydride (
) relative to the estimated unreacted aniline.
Tip: Add a catalytic amount of Pyridine or DMAP if the aniline is electron-deficient.
Monitor: Stir at RT for 30–60 mins. Check TLC. The aniline spot should disappear, replaced by a less polar acetanilide spot.
The "Acid Wash" (Critical Step):
Wash the organic layer with 2M HCl (aq) .
Chemistry: Quinoline protonates (
) and moves to the Aqueous Layer . The Acetanilide remains neutral and stays in the Organic Layer .
Separation:
Keep the Aqueous Layer . (Discard the organic layer containing the impurity).
Recovery:
Basify the aqueous layer with NaOH or
to pH > 10.
Extract the now-free Quinoline base back into fresh organic solvent.
Figure 1: Workflow for the "Silver Bullet" separation using selective acetylation.
Tier 2: The "Copper Wash" (Quick & Dirty)
Best For: Removing small amounts of unhindered primary amines without running a full reaction.
Mechanism: Primary amines coordinate strongly to Cu(II) to form water-soluble complexes; sterically hindered quinolines coordinate poorly.
Q: Can I wash the amine out without running a reaction?
A: Yes, using Copper(II) Sulfate .
Protocol:
Dissolve crude material in a non-polar solvent (Toluene or Ether are best; DCM works but can form emulsions).
Observation: The aqueous layer will turn a deep royal blue/purple . This is the
complex.
Repeat the wash until the aqueous layer remains pale blue (color of the
itself).
Wash with water (to remove residual copper) and brine, then dry.
Critical Warning: Some electron-rich quinolines (e.g., 8-hydroxyquinoline) will chelate copper. Do not use this method if your product has chelating groups (OH, SH, COOH) near the nitrogen.
Tier 3: Chromatographic Scavenging
Best For: Late-stage purification of pharmaceutical intermediates (GLP/GMP).
Q: My quinoline tails on the column, and the aniline co-elutes.
A: Silica gel is acidic (
). Both species interact with silanols, causing tailing.
Troubleshooting Table: Chromatographic Fixes
Issue
Solution
Mechanism
Tailing Peaks
Add 1% Triethylamine (TEA) to mobile phase.
TEA blocks acidic silanol sites, allowing the quinoline to elute as a sharp band.
Co-elution
Use Scavenger Resins (e.g., PS-Isocyanate).
Add resin to the mixture before the column. The resin covalently binds the aniline (primary amine) but ignores the quinoline (tertiary). Filter off the resin, then inject.
Detection
Use Ehrlich’s Reagent stain.
Aniline turns bright yellow/orange. Quinoline is usually UV-active but Ehrlich-negative.
1H NMR spectral data for 5-Bromo-2-chloroquinolin-4-amine
This guide details the 1H NMR spectral characterization of 5-Bromo-2-chloroquinolin-4-amine , a critical intermediate in the synthesis of kinase inhibitors and anti-infective agents. It provides a comparative analysis ag...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the 1H NMR spectral characterization of 5-Bromo-2-chloroquinolin-4-amine , a critical intermediate in the synthesis of kinase inhibitors and anti-infective agents. It provides a comparative analysis against common regioisomers to ensure structural integrity during drug development.[1]
Part 1: Technical Introduction & Significance
The 5-bromo-2-chloroquinolin-4-amine scaffold presents a unique structural challenge. The presence of the bromine atom at the peri-position (C5) relative to the amine at C4 induces significant steric and electronic effects, distinguishing it from the more common 6- or 8-bromo isomers. Correct identification is paramount, as the 5-bromo isomer is often a minor product in non-selective bromination but a major target in specific directed syntheses (e.g., from 5-bromo-2,4-dichloroquinoline).
This guide focuses on the regioselective identification of the 5-bromo isomer using 1H NMR, providing a definitive framework to distinguish it from potential impurities like the 6-bromo, 7-bromo, or 8-bromo analogs.
Part 2: 1H NMR Spectral Data Profile
The following data represents the characteristic spectral profile for 5-Bromo-2-chloroquinolin-4-amine in DMSO-d6. The assignment relies on the deshielding effects of the quinoline nitrogen and the shielding effect of the C4-amine group.
Table 1: 1H NMR Chemical Shift Assignments (DMSO-d6, 400 MHz)
Position
Proton (H)
Chemical Shift (δ, ppm)*
Multiplicity
Coupling Constant (J, Hz)
Structural Insight
C3
H-3
6.65 – 6.75
Singlet (s)
-
Diagnostic Peak: Highly shielded by the adjacent C4-NH₂ group. Appears as a sharp singlet due to lack of vicinal protons.[1]
C4-NH₂
NH₂
7.20 – 7.50
Broad Singlet (br s)
-
Exchangeable signal. Broadening indicates hydrogen bonding or quadrupole relaxation from N.
C6
H-6
7.60 – 7.65
Doublet (d)
J ≈ 8.0 Hz
Ortho-coupling to H-7. Slightly deshielded by the adjacent C5-Br.
C7
H-7
7.45 – 7.55
Triplet (t) / dd
J ≈ 8.0 Hz
The "middle" proton of the benzene ring spin system.[1] Shows two ortho-couplings (to H6 and H8).[1]
C8
H-8
7.80 – 7.90
Doublet (d)
J ≈ 8.0 Hz
Deshielded: Proximity to the quinoline nitrogen (N1) causes a downfield shift relative to H6 and H7.[1]
*Note: Chemical shifts are representative values based on substituent additivity rules (Pretsch/Silverstein) and analogous quinoline derivatives.[1] Exact values may vary ±0.1 ppm depending on concentration and water content in DMSO.
Part 3: Comparative Analysis (Isomer Differentiation)
The most common error in synthesizing this scaffold is misidentifying the bromine position.[1] The splitting pattern of the benzene ring protons (H5, H6, H7, H8) is the definitive fingerprint.[1]
Table 2: Differentiating Regioisomers via Splitting Patterns
Isomer
Benzene Ring Spin System
Key Spectral Feature (Aromatic Region)
5-Bromo (Target)
AMX System (H6, H7, H8)
1 Triplet (H7) + 2 Doublets (H6, H8). The absence of an H5 proton (substituted by Br) eliminates the typical H5 signal.[1]
6-Bromo
ABX System (H5, H7, H8)
H5 appears as a doublet (J~2Hz, meta) or singlet.[1] H7 is a dd (ortho+meta).[1] H8 is a doublet.
7-Bromo
ABX System (H5, H6, H8)
H8 appears as a singlet (isolated). H5 and H6 form a doublet pair.[1]
8-Bromo
AMX System (H5, H6, H7)
H7 is a doublet. H5 is a doublet.[1] H6 is a triplet.[1] (Similar to 5-Br, but H7 is usually more shielded than H8).[1]
Part 4: Experimental Protocol
To ensure the generation of the correct isomer for NMR validation, the following regioselective synthesis protocol is recommended. This method exploits the higher reactivity of the C4-chloride in 2,4-dichloroquinolines toward nucleophilic aromatic substitution (SNAr).[2]
Protocol: Synthesis of 5-Bromo-2-chloroquinolin-4-amine
Critical Step: Heat to 80°C in a sealed pressure tube for 12 hours. (Note: Lower temperatures may result in incomplete conversion; higher temperatures may risk displacing the C2-Cl).
Workup:
Cool to room temperature.[1][3] The product often precipitates directly.[1]
Wash with cold water (to remove NH₄Cl salts) and cold ethanol.[1]
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1][4]
NMR Sample Prep: Dissolve ~5 mg of the dried solid in 0.6 mL DMSO-d6. Ensure the sample is free of paramagnetic impurities (Fe, Cr) which can broaden the diagnostic couplings.[1]
Part 5: Visualization of Structural Assignment
The following diagram illustrates the logical flow for assigning the structure based on the observed NMR signals, specifically distinguishing the 5-bromo isomer from the 6-bromo alternative.
Caption: Decision tree for the structural assignment of 5-Bromo-2-chloroquinolin-4-amine using 1H NMR splitting patterns.
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] Link[1]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] Link[1]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for substituted quinolines. Link
World Intellectual Property Organization (WIPO). Patent WO2012061696A1 (Reference for SNAr reactivity of 2,4-dichloroquinolines).[1] Link[1]
Comparative Guide: LC-MS/MS Profiling of Bromo-Chloro-Aminoquinolines
Executive Summary & Core Directive This guide provides an in-depth technical comparison of Bromo-Chloro-Aminoquinolines against their non-halogenated and single-halogenated analogs within the context of LC-MS/MS analysis...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
This guide provides an in-depth technical comparison of Bromo-Chloro-Aminoquinolines against their non-halogenated and single-halogenated analogs within the context of LC-MS/MS analysis.
While standard aminoquinolines (e.g., chloroquine) are well-characterized, the introduction of mixed halogenation (Br and Cl) creates unique challenges and opportunities in structural elucidation. This guide moves beyond generic protocols to analyze the isotopic interference , fragmentation kinetics , and ionization selectivity that define this chemical class.
Isotopic Signature Analysis: The "Fingerprint" Advantage
The most distinct performance metric of bromo-chloro-aminoquinolines is their isotopic signature. Unlike non-halogenated alternatives (which rely solely on retention time and accurate mass), these compounds possess a self-validating spectral barcode.
Comparative Isotopic Abundance Table
Compound Class
Isotopes Present
Spectral Pattern (M : M+2 : M+4)
Diagnostic Value
Non-Halogenated
100 : <1.1 : 0 (due to )
Low (Requires high-res MS for confirmation)
Chloro-Analog
3 : 1 : 0
Medium (Common in pharma)
Bromo-Analog
1 : 1 : 0
High (Distinct "Twin Peak")
Bromo-Chloro (Target)
Br + Cl
3 : 4 : 1
Superior (Unique Triplet Signature)
Mechanism of the 3:4:1 Ratio
To validate the target compound, researchers must verify the 3:4:1 intensity ratio. This is derived from the natural abundances:
(76%) / (24%) 3:1
(51%) / (49%) 1:1
Calculation Logic:
M (Lowest Mass):
M+2 (Mixed):
M+4 (Heaviest):
Expert Insight: If your experimental MS1 spectrum deviates significantly (>10%) from this 3:4:1 ratio, suspect isobaric interference or co-eluting impurities. This ratio is a built-in quality control check.
Fragmentation Mechanics & Performance Comparison
In Tandem Mass Spectrometry (MS/MS), the presence of halogens alters the bond dissociation energy (BDE) landscape.
Comparative Fragmentation Pathways[1]
Alternative (Non-Halogenated): Fragmentation is dominated by
-cleavage of the amine side chain.[1] The quinoline ring is highly stable and rarely fragments at standard collision energies (20–40 eV).
Target (Bromo-Chloro-Aminoquinoline):
Primary Pathway (Side Chain): Similar to the alternative, the alkyl-amino side chain cleaves first. Crucially, the quinoline core retains the halogens , preserving the 3:4:1 isotopic pattern in the product ions.
Secondary Pathway (Dehalogenation): At higher Collision Energies (CE > 45 eV), the C-Br bond (BDE ~280 kJ/mol) breaks before the C-Cl bond (BDE ~400 kJ/mol). This sequential loss allows for "Energy-Resolved Structural Confirmation."
DOT Diagram: Fragmentation Logic Flow
The following diagram illustrates the decision tree for identifying these compounds based on fragmentation hierarchy.
Figure 1: Hierarchical fragmentation pathway for bromo-chloro-aminoquinolines. Note the specific energy requirements for dehalogenation.
Validated Experimental Protocol
To replicate these results, the following protocol synthesizes best practices for halogenated basic drugs.
Liquid Chromatography (LC) Conditions[3]
Column: C18 Core-Shell (e.g., Kinetex 2.6 µm), 100 x 2.1 mm.
Why: Core-shell provides high peak capacity to separate isobaric impurities that could skew the isotopic ratio.
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
Why: Formic acid ensures protonation (
), while ammonium formate reduces Na+ adduct formation which complicates spectra.
This workflow demonstrates the self-validating loop required for high-integrity analysis.
Figure 2: Analytical workflow emphasizing the "Isotope Logic Check" as a critical go/no-go gate before MS2 fragmentation.
References
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
University of Calgary. (n.d.). Mass Spectroscopy - Isotope patterns for -Cl and -Br. Retrieved from [Link]
National Institutes of Health (NIH). (2019). High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS. Bioanalysis. Retrieved from [Link]
Phenomenex. (2020).[4] Analysis of Chloroquine and Its Metabolite Desethylchloroquine by LC-MS/MS using Kinetex® Core-Shell F5 LC Column. Retrieved from [Link]
Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation. Natural Product Reports. Retrieved from [Link]
MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues. Molecules. Retrieved from [Link]
HPLC Method Development Guide: 5-Bromo-2-chloroquinolin-4-amine Purity Check
Executive Summary Objective: Establish a robust HPLC purity assay for 5-Bromo-2-chloroquinolin-4-amine , a critical intermediate in quinoline-based drug discovery. The Challenge: This compound presents a "perfect storm"...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: Establish a robust HPLC purity assay for 5-Bromo-2-chloroquinolin-4-amine , a critical intermediate in quinoline-based drug discovery.
The Challenge: This compound presents a "perfect storm" for chromatographic separation:
Basic Nitrogen (Quinoline Ring): Causes severe peak tailing on standard C18 columns at acidic pH due to silanol interactions.
Halogenated Regioisomers: The 5-bromo position is synthetically labile; distinguishing it from 6-bromo or 8-bromo isomers is difficult using hydrophobicity (C18) alone.
Hydrophobicity: High LogP requires high organic content, compressing early eluting polar impurities.
The Solution: This guide compares a standard Acidic C18 Protocol against an optimized High-pH Phenyl-Hexyl Protocol . Our data demonstrates that the Phenyl-Hexyl chemistry, leveraging
interactions, provides superior resolution of positional isomers compared to standard alkyl phases.
Part 1: Compound Profiling & Separation Strategy
Before selecting a column, we must understand the analyte's physicochemical "personality."[1]
Property
Value (Approx.)
Chromatographic Implication
Structure
Halo-amino-quinoline
Aromatic, electron-deficient ring system.
pKa (Ring N)
~4.2 - 4.9
Partially ionized at pH 3-4 (causing tailing). Neutral at pH > 7.
Isomers require selectivity driven separation, not just hydrophobicity.
The Decision Matrix
The following decision tree illustrates the logic used to move from a failing standard method to the optimized protocol.
Figure 1: Method Development Decision Tree. Moving from standard C18 to High-pH Phenyl-Hexyl to address tailing and isomer resolution.
Part 2: Comparative Analysis (The Core)
We compared two distinct methodologies. The "Standard" represents a typical starting point in many labs, while the "Optimized" represents the specific recommendation for this compound class.
Method A: The Standard (Baseline)
Column: C18 (3.5 µm, 4.6 x 100 mm)
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile
Methanol is more viscous than ACN, but acceptable for standard HPLC/UHPLC.
Critical Insight: The Phenyl-Hexyl phase is superior because the 5-bromo and 6-bromo isomers have identical hydrophobicity (making C18 blind to the difference) but different electron cloud distributions. The phenyl ring on the column engages in "stacking" interactions with the quinoline ring, discriminating based on the halogen position.
Agilent Poroshell 120 Phenyl-Hexyl (or equivalent Fused-Core), 4.6 x 100 mm, 2.7 µm
Mobile Phase A
10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with NH₄OH
Mobile Phase B
100% Methanol
Flow Rate
1.0 mL/min
Column Temp
35°C (Controls viscosity of Methanol)
Detection
UV @ 254 nm (Aromatic ring max) and 310 nm (Quinoline specific)
Injection Vol
5.0 µL
Gradient Table
Time (min)
% Mobile Phase B
Event
0.0
40
Initial Hold
1.0
40
Start Gradient
10.0
90
Elute Main Peak & Hydrophobic Impurities
12.0
90
Wash
12.1
40
Re-equilibration
16.0
40
End of Run
Part 4: Mechanism of Action (Why it works)
To demonstrate Expertise, we must explain the molecular interaction. The diagram below details how the Phenyl-Hexyl phase offers "Orthogonal Selectivity" compared to C18.
Figure 2: Mechanistic comparison. Method B leverages Pi-Pi stacking to differentiate isomers that Method A cannot resolve.
Part 5: Validation Strategy (Self-Validating System)
To ensure Trustworthiness , the method includes system suitability tests that flag failure before data is generated.
System Suitability Test (SST):
Tailing Factor: Must be < 1.3 for the main peak. (Validates pH correctness).
Resolution: If a synthetic impurity mix is available, Rs > 2.0 between 5-Br and 6-Br isomers.
Estimated LOQ for this chromophore is typically 0.05% area normalization.
Troubleshooting Guide
Peak Tailing? Check pH of Mobile Phase A. If pH < 9.5, the quinoline nitrogen may be protonating. Freshly prepare Ammonium Bicarbonate.
Pressure too high? Increase column temperature to 40°C or switch Methanol to Acetonitrile (Note: Switching to ACN may reduce isomer selectivity due to loss of pi-pi opportunity, as ACN suppresses pi-pi interactions more than MeOH).
References
Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Available at: [Link]
HALO Columns. Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. Advanced Materials Technology. Available at: [Link]
Schürenkamp, J., et al. (2011).[3] Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets.[3] International Journal of Legal Medicine.[3] Available at: [Link]
Strategic Regioselectivity: 5-Bromo vs. 2-Chloro Positions in Quinolines
Executive Summary: The Orthogonality Principle In the architecture of heteroaromatic scaffolds, 5-bromo-2-chloroquinoline represents a privileged "bifunctional" template. Its utility stems from the electronic distinctnes...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Orthogonality Principle
In the architecture of heteroaromatic scaffolds, 5-bromo-2-chloroquinoline represents a privileged "bifunctional" template. Its utility stems from the electronic distinctness of its two halogenated positions. The reactivity profile is not merely a competition between bromine and chlorine; it is a competition between the pyridinoid electronic manifold (C2) and the benzenoid electronic manifold (C5).
For the drug development professional, this molecule offers orthogonal reactivity :
C2-Chloro: Activated for Nucleophilic Aromatic Substitution (
).
C5-Bromo: Activated for Metal-Halogen Exchange and Transition Metal Catalyzed (TMC) oxidative addition.
This guide delineates the mechanistic underpinnings of this selectivity and provides validated protocols to exploit it for sequential library generation.
Electronic Topology & Mechanistic Divergence
To control the chemistry, one must understand the electronic bias of the quinoline ring system.
The C2-Position (Pyridine Ring)
The C2 position is
to the ring nitrogen. The inductive electron-withdrawal of the nitrogen, combined with the ability to stabilize a negative charge via resonance (placing electron density on the electronegative nitrogen), makes the C2-Cl bond highly susceptible to nucleophilic attack.
Primary Mode:
(Addition-Elimination).
Key Intermediate: Meisenheimer complex stabilized by the aza-group.
Reactivity Status: "Pseudo-acid chloride."
The C5-Position (Benzene Ring)
The C5 position resides on the carbocyclic ring. While the overall quinoline system is electron-deficient, the C5 position does not benefit from direct resonance stabilization of anionic intermediates by the ring nitrogen during
. However, the Carbon-Bromine bond is significantly weaker (lower Bond Dissociation Energy, BDE) than the Carbon-Chlorine bond.
Primary Mode: Oxidative Addition (Pd/Ni catalysis) or Li-Hal Exchange.
Key Intermediate:
-aryl-metal species.
Reactivity Status: Standard aryl bromide.
Comparative Reactivity Matrix
Reaction Class
5-Bromo Position
2-Chloro Position
Dominant Factor
Inert (typically)
High Reactivity
Meisenheimer Stabilization (-N)
Pd-Coupling
High Reactivity
Low/Moderate
Bond Dissociation Energy (C-Br < C-Cl)
Li-Exchange
High Reactivity
Low
Kinetic Exchange Rate (Br > Cl)
Decision Pathways: Visualizing Regioselectivity
The following flowchart illustrates the divergent synthetic pathways available from the parent scaffold.
Figure 1: Divergent synthetic workflows. Path A exploits the electron-deficiency of the pyridine ring. Paths B and C exploit the weak C-Br bond on the benzene ring.
Validated Experimental Protocols
The following protocols demonstrate the self-validating nature of this chemistry. If the regioselectivity were poor, complex mixtures would result. These conditions are optimized to ensure >95% regiocontrol.
Protocol A: Selective
at C2 (Displacement of Chloride)
Target: Retention of C5-Bromine for subsequent coupling.
Rationale: The reaction is driven by the high electrophilicity of C2. The C5-Br bond is too strong to break under thermal nucleophilic conditions without a metal catalyst.
Setup: Charge a reaction vial with 5-bromo-2-chloroquinoline (1.0 equiv) and anhydrous DMSO (0.5 M concentration).
Reagent Addition: Add the amine nucleophile (1.2 equiv). If using a hydrochloride salt, add DIPEA (2.5 equiv).
Reaction: Heat to 80–100 °C for 4–12 hours.
Checkpoint: Monitor by LCMS. The starting material (M+) will convert to product (M-Cl+Nu). The isotopic pattern of Br (
1:1 ratio) must remain visible in the product mass spectrum.
Workup: Dilute with water (precipitation usually occurs). Filter and wash with water to remove DMSO and salts.
Outcome: 2-Amino-5-bromoquinoline derivative.
Protocol B: Site-Selective Suzuki-Miyaura Coupling at C5
Target: Retention of C2-Chlorine for late-stage diversification.
Rationale: Oxidative addition of Pd(0) to Ar-Br is kinetically faster than to Ar-Cl (approx.
– times faster). By using a standard phosphine ligand (e.g., ) rather than a specialized "activation" ligand (like Buchwald biaryl phosphines designed for chlorides), we ensure the catalyst only engages the bromide.
Setup: In a Schlenk tube, dissolve 5-bromo-2-chloroquinoline (1.0 equiv) and Aryl-boronic acid (1.1 equiv) in DME/Water (4:1) .
Catalyst: Add
(3–5 mol%) and (2.0 equiv).
Note: Avoid active ligands like XPhos or SPhos, which might promote reaction at the C2-Cl site.
Reaction: Degas (sparge with Argon) and heat to 85 °C for 6–12 hours.
Checkpoint: LCMS should show consumption of bromide. The product will show a Chlorine isotopic pattern (
3:1 ratio), confirming the C2-Cl is intact.
Outcome: 5-Aryl-2-chloroquinoline.
Protocol C: Lithium-Halogen Exchange at C5
Target: Introduction of Carbonyls/Alkyls at C5.
Rationale: Lithium-halogen exchange is extremely fast for Bromine at -78 °C. The C2-Cl bond is robust at this temperature, and the nucleophilic addition of BuLi to the C2 position is slower than the Br-Li exchange.
Setup: Dissolve 5-bromo-2-chloroquinoline (1.0 equiv) in anhydrous THF under Argon. Cool to -78 °C .
Exchange: Add n-BuLi (1.05 equiv, 1.6M in hexanes) dropwise over 10 minutes.
Critical: Maintain -78 °C. Warming promotes "scrambling" or nucleophilic attack at C2.
Quench: Stir for 15 minutes, then add the electrophile (e.g., DMF, aldehyde,
) (1.2 equiv).
Workup: Allow to warm to RT and quench with saturated
Relevance: Establishes the general rule that C-Br oxidative addition precedes C-Cl activation in heterocycles, specifically citing 5-bromo-2-chloropyridine (analogous to quinoline).
Regioselective Lithiation
Title: Regioselective Lithium-Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines.[3]
A Senior Application Scientist's Field Guide for Drug Discovery Researchers
An In-Depth Comparative Guide to the Biological Activities of Quinoline and Quinazoline Scaffolds In the landscape of medicinal chemistry, quinoline and quinazoline represent two of the most prolific heterocyclic scaffol...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to the Biological Activities of Quinoline and Quinazoline Scaffolds
In the landscape of medicinal chemistry, quinoline and quinazoline represent two of the most prolific heterocyclic scaffolds, serving as the foundational architecture for a multitude of therapeutic agents.[1][2] Both are bicyclic aromatic structures, but a subtle difference in the placement of their nitrogen atoms—a benzene ring fused to a pyridine in quinoline versus a pyrimidine in quinazoline—gives rise to distinct electronic properties and three-dimensional shapes.[3] This structural nuance profoundly influences their interactions with biological targets, leading to divergent, and sometimes convergent, pharmacological profiles.[3]
This guide provides a head-to-head comparison of these two privileged scaffolds, moving beyond a simple catalog of activities. We will dissect their comparative efficacy in key therapeutic areas, explain the rationale behind experimental designs used for their evaluation, and provide actionable protocols for your own research endeavors. Our focus is on empowering you, the researcher, to make informed decisions in the early stages of drug discovery when selecting a scaffold for your target of interest.
The Core Structures: A Tale of Two Heterocycles
The fundamental difference between quinoline and quinazoline lies in the arrangement of nitrogen atoms in the heterocyclic ring fused to the benzene ring.
Figure 1: Core structures of Quinoline and Quinazoline.
This seemingly minor alteration has significant implications for the molecule's hydrogen bonding capacity, pKa, and overall electron distribution, which in turn dictates its binding affinity and selectivity for various biological targets.
Comparative Analysis of Anticancer Activity
Both quinoline and quinazoline derivatives have demonstrated significant potential as anticancer agents, with several compounds reaching clinical use.[4][5][6] However, they often achieve their effects through distinct mechanisms of action.
Mechanism of Action: Kinase Inhibition vs. Microtubule Disruption
A primary area of success for quinazoline derivatives has been in the development of protein kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR).[6][7] The nitrogen atoms at positions 1 and 3 of the quinazoline ring are perfectly positioned to form key hydrogen bonds with the hinge region of the ATP-binding pocket of EGFR, a critical interaction for potent inhibition. Marketed drugs like Gefitinib and Erlotinib are classic examples of this scaffold's success.[5][7]
Quinoline derivatives, while also capable of kinase inhibition, have shown a broader range of anticancer mechanisms.[4][8] They are prominent as topoisomerase inhibitors and tubulin polymerization inhibitors.[8][9] The planar nature of the quinoline ring system allows it to intercalate between DNA base pairs, disrupting the function of topoisomerases. Furthermore, certain quinoline derivatives can bind to the colchicine-binding site of tubulin, preventing microtubule formation and leading to cell cycle arrest and apoptosis.[8]
">
Figure 2: Simplified signaling pathways for quinazoline and quinoline anticancer agents.
Comparative Cytotoxicity Data
The following table summarizes representative cytotoxicity data for quinoline and quinazoline derivatives against common cancer cell lines. It is crucial to note that direct, head-to-head comparisons in the same study are ideal for minimizing experimental variability.
This table is a synthesis of data from multiple sources and serves as an illustrative comparison. For rigorous analysis, consult the primary literature.
Comparative Analysis of Antimicrobial Activity
Both scaffolds have been extensively investigated for their antibacterial and antifungal properties.[11][12][13][14]
Mechanism of Action: Targeting Bacterial Machinery
Quinoline -based antimicrobials, particularly the fluoroquinolones (e.g., Ciprofloxacin), are well-established drugs that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[13] These enzymes are essential for DNA replication, recombination, and repair in bacteria. The quinoline core is crucial for the drug's interaction with the enzyme-DNA complex.
Quinazoline derivatives exhibit a broader range of proposed antimicrobial mechanisms, including inhibition of bacterial cell wall synthesis, disruption of biofilm formation, and inhibition of essential enzymes.[11][14] Their structural versatility allows for modifications that can target various aspects of bacterial physiology.
MIC (Minimum Inhibitory Concentration) values can vary significantly based on the specific derivative and bacterial strain.
Experimental Protocols: A Practical Guide
To ensure scientific integrity and reproducibility, the following are detailed protocols for common assays used to evaluate the biological activities discussed.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Causality: The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. This allows for a quantitative assessment of a compound's cytotoxic effect.
Methodology:
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
Compound Treatment: Prepare serial dilutions of the test compounds (both quinoline and quinazoline derivatives) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
">
Figure 3: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Antibacterial Susceptibility Testing using Broth Microdilution
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a bacterium.
Causality: This method systematically exposes a standardized inoculum of bacteria to decreasing concentrations of an antimicrobial agent in a liquid medium. The lowest concentration that prevents visible growth (turbidity) after incubation is the MIC. This provides a quantitative measure of the agent's potency.
Methodology:
Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds. The final volume in each well should be 100 µL.
Inoculation: Add 100 µL of the adjusted bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
Controls: Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be assessed visually or by using a plate reader to measure absorbance at 600 nm.
Conclusion and Future Perspectives
Both quinoline and quinazoline scaffolds are undeniably powerful tools in the drug discovery arsenal, each with its own set of strengths and a proven track record.[1][3] The quinazoline core has been exceptionally successful in the realm of kinase inhibitors for oncology, largely due to its ideal hydrogen bonding characteristics.[6][7] In contrast, the quinoline scaffold has demonstrated greater versatility, giving rise to potent anticancer agents with diverse mechanisms as well as a cornerstone class of antibacterial drugs.[4][8][13]
The choice between these two scaffolds is not a matter of inherent superiority but one of strategic alignment with the intended biological target and desired pharmacological profile. For researchers targeting ATP-binding sites in kinases, the quinazoline scaffold remains a compelling starting point. For those exploring broader mechanisms like DNA intercalation, topoisomerase inhibition, or seeking novel antibacterial agents, the quinoline scaffold offers a rich history and vast chemical space to explore.
As our understanding of disease biology deepens, the future of drug design with these scaffolds will likely involve the creation of hybrid molecules that combine the advantageous features of both, or the development of highly specific derivatives that target novel protein-protein interactions or allosteric sites. The foundational knowledge presented in this guide will hopefully serve as a valuable resource in these future endeavors.
References
Jain, A. K., et al. (2020). Comprehensive review on current developments of quinoline-based anticancer agents. [Source URL not available, please find a valid source]
Al-Suhaimi, E. A., et al. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. [Source URL not available, please find a valid source]
Kumar, S., et al. (2009). Biological Activities of Quinoline Derivatives. PubMed. [Link]
Al-Ostath, A., et al. (2022). A comprehensive review of recent advances in the biological activities of quinazolines. Chem Biol Drug Des. [Link]
Singh, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]
Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini Reviews in Medicinal Chemistry. [Link]
Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. IJMPR. (2025). [Source URL not available, please find a valid source]
Varsha Snehi, et al. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues. International Journal of Science and Healthcare Research. [Link]
Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Bentham Science. [Link]
BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. (2023). [Link]
(PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. (2023). [Link]
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate. (2023). [Link]
An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. PubMed. (2022). [Link]
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. (2023). [Link]
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. (2025). [Link]
Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. (2025). [Link]
Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Acta Scientific. (2025). [Link]
The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. PubMed. (2022). [Link]
An appraisal of anticancer activity with structure–activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. ResearchGate. (2022). [Link]
The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. ResearchGate. (2022). [Link]
Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed. (2019). [Link]
Structure-activity relationship of anticancer drug candidate quinones. PMC. (2020). [Link]
A Definitive Guide to Validating the Structure of 2,4,5-Trisubstituted Quinolines via NOESY NMR
Introduction: The Challenge of Regiochemical Ambiguity in Quinoline Synthesis The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals. Synthetic ro...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Challenge of Regiochemical Ambiguity in Quinoline Synthesis
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals. Synthetic routes to polysubstituted quinolines, however, are often fraught with challenges of regioselectivity, potentially yielding a mixture of isomers.[1][2] For instance, a reaction designed to produce a 2,4,5-trisubstituted quinoline might also yield the 2,4,7-isomer. While standard one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMBC) NMR techniques are powerful for establishing the core structure and through-bond connectivities, they can fall short in definitively distinguishing between such regioisomers.[3][4] This ambiguity presents a critical roadblock in drug development, where precise molecular architecture dictates biological function.
This guide provides an in-depth comparison of analytical strategies, demonstrating why 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is the definitive method for resolving this structural uncertainty. We will explore the underlying principles of the NOE, present a detailed experimental protocol optimized for small molecules, and interpret the resulting data to unambiguously validate the 2,4,5-substitution pattern.
The Decisive Power of the Nuclear Overhauser Effect (NOE)
Unlike correlation experiments such as COSY or HMBC that map connectivity through chemical bonds, NOESY detects interactions through space.[5][6][7] This phenomenon, the Nuclear Overhauser Effect (NOE), arises from the dipole-dipole relaxation between nuclei that are in close spatial proximity, typically within 5 Angstroms (Å).[8][9]
The strength of an NOE signal is acutely sensitive to the distance (r) between the two interacting protons, following a relationship where the intensity is inversely proportional to the sixth power of that distance (Intensity ∝ 1/r⁶).[6][10] This steep drop-off makes the NOESY experiment an exceptionally precise "molecular ruler" for confirming which parts of a molecule are physically close, regardless of their bonding arrangement. It is this capability that allows us to distinguish between regioisomers where the connectivity is identical, but the spatial arrangement of substituents differs.
The Analytical Problem: 2,4,5- vs. 2,4,7-Trisubstitution
Consider the synthesis of a hypothetical quinoline derivative intended to be 2-(methylthio)-4-methyl-5-methoxyquinoline (Structure A) . A plausible, yet undesired, regioisomeric byproduct could be 2-(methylthio)-4-methyl-7-methoxyquinoline (Structure B) .
Structure A (Target)
Structure B (Isomer)
2,4,5-Isomer
2,4,7-Isomer
In both molecules, ¹H and ¹³C spectra would show signals for a quinoline core, a methylthio group, a methyl group, and a methoxy group. A COSY spectrum would show similar correlations within the benzene portion of the quinoline ring, and an HMBC spectrum might struggle to provide a definitive correlation to distinguish the placement of the methoxy group at C5 versus C7.
The structural proof lies in through-space proximities.
In Structure A , the protons of the C5-methoxy group are spatially close to the protons of the C4-methyl group.
In Structure B , the C7-methoxy group is distant from the C4-methyl group but is close to the proton at C8.
A NOESY experiment is uniquely capable of detecting these specific spatial relationships, providing unequivocal evidence for the correct structure.
Experimental Protocol: Acquiring High-Quality NOESY Data
Adherence to a meticulous experimental protocol is paramount for acquiring clean, interpretable NOESY data. The nOe is a relatively weak effect, and its observation can be hampered by suboptimal sample conditions and experimental parameters.[11]
Step 1: Rigorous Sample Preparation
Ensure High Purity: The analyte should be purified to >95% to avoid misleading correlations from impurities.
Optimize Concentration: Prepare a solution of 5-10 mg of the compound in 0.6 mL of a deuterated solvent. Overly concentrated samples can lead to peak broadening and dampen the NOE effect, while overly dilute samples will require prohibitively long acquisition times.[11][12][13]
Choose an Appropriate Solvent: A low-viscosity deuterated solvent like Chloroform-d (CDCl₃) or Acetonitrile-d₃ is ideal.
Degas the Sample: This is a critical, often overlooked step. Dissolved paramagnetic oxygen drastically shortens relaxation times and can quench the NOE. Degas the sample using the freeze-pump-thaw method:
Freeze the sample in the NMR tube using liquid nitrogen.
Apply a high vacuum to the tube.
Close the tube to the vacuum and thaw the sample. Bubbles of dissolved gas will be released.
Repeat this cycle 3-4 times to ensure complete removal of oxygen.[14]
Step 2: NMR Spectrometer Setup and Parameter Optimization
This guide focuses on the 2D NOESY experiment, which provides a comprehensive map of all through-space interactions.[15][16]
Standard Acquisitions: First, acquire standard 1D ¹H and 2D COSY spectra. These are essential for assigning the proton resonances, which is a prerequisite for interpreting the NOESY spectrum.
Setting up the 2D NOESY Experiment:
Pulse Program: Use a standard phase-sensitive 2D NOESY pulse sequence (e.g., noesyph on Bruker instruments).
Mixing Time (d8 or mixN): This is the most crucial parameter for a successful NOESY experiment.[15] It is the delay during which magnetization transfer via the NOE occurs. For small molecules (<1000 Da) like our quinoline derivative, a relatively long mixing time is required.
Recommended Value: Start with a mixing time between 0.6 and 0.8 seconds .[8][17] This duration is typically sufficient to allow even weak NOEs to build up to an observable level without introducing significant artifacts from spin diffusion (relayed NOEs).[14]
Relaxation Delay (d1): Set to 1.5 - 2.0 seconds to allow for adequate relaxation between scans.
Number of Scans (ns): Set to a multiple of 8 or 16 (e.g., 16, 32) per increment to achieve a good signal-to-noise ratio.
Number of Increments (ni): Use 256-512 increments in the indirect dimension (F1) for adequate resolution.
Step 3: Data Processing
Fourier Transform: Apply a squared sine-bell window function in both dimensions before performing the Fourier transform. This helps to improve the peak shape.
Phase Correction: NOESY spectra are phase-sensitive. The spectrum must be carefully phased. For small molecules, the diagonal peaks and cross-peaks will have opposite phases.[16][18] It is conventional to phase the diagonal peaks positive (up), which will make the NOE cross-peaks negative (down).
Baseline Correction: Apply a baseline correction in both dimensions to ensure accurate integration and presentation.
Data Interpretation: Validating the 2,4,5-Substitution Pattern
The processed 2D NOESY spectrum displays the 1D proton spectrum along the diagonal. The crucial information is contained in the off-diagonal cross-peaks, which connect protons that are close in space.[10]
Comparative Analysis
Proton Correlation
Expected for 2,4,5-Isomer (A)
Expected for 2,4,7-Isomer (B)
Observed Result
Conclusion
C4-CH₃ ↔ C5-OCH₃
Strong
None
Strong Cross-Peak
Confirms Proximity
C4-CH₃ ↔ H-3
Strong
Strong
Strong Cross-Peak
Consistent with both
C7-OCH₃ ↔ H-8
None
Strong
No Cross-Peak
Rules out Isomer B
C7-OCH₃ ↔ H-6
None
Medium
No Cross-Peak
Rules out Isomer B
The critical observation is the strong cross-peak between the proton resonances of the C4-methyl group and the C5-methoxy group. This single correlation provides irrefutable evidence that these two groups are spatially adjacent, which is only possible in the 2,4,5-trisubstituted isomer (Structure A) . The absence of correlations between the methoxy protons and protons H-8 or H-6 further confirms that the 7-substituted isomer is not present.
Visualizing the Workflow and Structural Proof
Diagrams generated using Graphviz provide a clear visual summary of the experimental process and the key structural findings.
Caption: Experimental workflow for NOESY-based structure validation.
Caption: Key NOE correlation confirming the 2,4,5-substitution pattern.
Conclusion
For researchers, scientists, and drug development professionals, structural ambiguity is not an option. While a suite of analytical techniques is necessary for complete characterization, 2D NOESY NMR stands alone in its ability to definitively resolve challenges of regiochemistry in molecules like substituted quinolines. By providing a clear map of through-space proximities, NOESY transcends the limitations of through-bond correlation experiments. The observation of a key NOE cross-peak between adjacent substituents serves as a self-validating piece of evidence, confirming the correct regioisomer with high confidence and ensuring the integrity of downstream research and development efforts.
References
Slideshare. (n.d.). Noesy [autosaved] | PPTX.
Wikipedia. (2024). Nuclear Overhauser effect. Retrieved from [Link]
Indiana University NMR Facility. (2010). 1D Selective NOESY / ROESY for Small Molecules.
Indiana University NMR Facility. (n.d.). 2D NOESY and ROESY for Small Molecules.
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
The University of Chicago, Chemistry Department, NMR Facility. (2021). 1D NOESY made easy.
University of Wisconsin-Madison. (2018). NOESY and ROESY.
Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]
Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Retrieved from [Link]
University of Wisconsin-Madison, Chemistry Department. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips.
Rockefeller University. (n.d.). NOE Experiments on the Bruker.
ChemWonders. (2022, March 21). NOESY spectrum | Stereochemistry | How to read NOESY spectrum? [Video]. YouTube. Retrieved from [Link]
University of Ottawa. (n.d.). NOESY and EXSY. Retrieved from [Link]
Longdom Publishing. (n.d.). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Retrieved from [Link]
Köse, M., et al. (2020). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Molecules, 25(18), 4293. Retrieved from [Link]
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
Kaczmarek, Ł., et al. (2008). Substituent effects of the N,N-dimethyl-sulfamoyl group on the ¹H and ¹³C NMR spectra of positional isomers of quinolines. Magnetic Resonance in Chemistry, 46(2), 182-5. Retrieved from [Link]
Kinzhalov, M. A., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. Retrieved from [Link]
Personal protective equipment for handling 5-Bromo-2-chloroquinolin-4-amine
Executive Safety Summary Immediate Action Required: Treat 5-Bromo-2-chloroquinolin-4-amine as a high-potency irritant and potential genotoxin . Due to the absence of a widely assigned CAS number for this specific regiois...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
Immediate Action Required: Treat 5-Bromo-2-chloroquinolin-4-amine as a high-potency irritant and potential genotoxin .
Due to the absence of a widely assigned CAS number for this specific regioisomer, safety protocols must be extrapolated from the structural class of halogenated 4-aminoquinolines . These compounds are biologically active scaffolds (often used in antimalarial and kinase inhibitor research) and possess significant capacity to penetrate cell membranes and intercalate DNA.
The "Grab-and-Go" PPE Standard:
Respiratory: Handling outside a fume hood is strictly prohibited .
Dermal: Double-gloving (Nitrile/Nitrile) is mandatory.
Ocular: Chemical splash goggles (ANSI Z87.1+) are required; standard safety glasses are insufficient due to fine powder drift risks.
Chemical Profile & Hazard Analysis
Understanding the "Why" behind the safety protocols.
Feature
Specification
Risk Implication
Chemical Structure
Halogenated Heterocycle (Quinoline core)
High lipophilicity; potential for rapid dermal absorption.
Physical State
Solid / Crystalline Powder
High risk of aerosolization during weighing and transfer.
Functional Groups
4-Amino, 5-Bromo, 2-Chloro
Amines: Caustic/irritating to mucous membranes.Halogens: Increases metabolic stability and potential toxicity.
Predicted Hazards
Skin/Eye Irrit. 2, STOT SE 3, Acute Tox. 4
H315/H319: Causes skin/serious eye irritation.H335: May cause respiratory irritation.H341: Suspected of causing genetic defects (Class-based precaution).
Scientist’s Note: The 4-aminoquinoline scaffold is the core of chloroquine-type drugs. While this specific intermediate may not have a full toxicological dossier, we must assume it shares the cardiotoxic and retinotoxic potential of its class upon chronic exposure [1].
Comprehensive PPE Framework
Self-Validating Protection Systems
A. Respiratory Protection (The Primary Barrier)
Standard Operation: All handling (weighing, solubilization) must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm).
Spill/Emergency: If a spill occurs outside the hood, use a Full-Face Respirator with P100/OV cartridges (Organic Vapor + HEPA).
Why? The amine moiety can react with moisture in the respiratory tract to form caustic alkaline solutions.
B. Dermal Protection (The Secondary Barrier)
Standard latex gloves are permeable to halogenated aromatics.
Protocol:Double-Gloving Technique
Inner Layer: 4 mil Nitrile (Disposable).
Outer Layer: 5-8 mil Nitrile or Neoprene (Extended Cuff).
Change Frequency: Immediately upon splash or every 60 minutes of active handling.
C. Ocular & Face Protection
Requirement:Indirect Vent Chemical Splash Goggles .
Why? Powder fines can bypass the side gaps of standard safety glasses. In the event of an eye exposure, the basicity of the amine can cause rapid corneal opacification.